4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
Description
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Properties
IUPAC Name |
4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYWHRLGFPXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680978 | |
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211522-68-7 | |
| Record name | 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1211522-68-7), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its structure, physicochemical characteristics, and spectral properties. While a detailed, peer-reviewed synthesis protocol and specific biological activity for this particular isomer are not extensively documented in the public domain, this guide outlines general synthetic strategies and discusses the well-established biological potential of the broader pyrazolo[3,4-d]pyrimidine scaffold as kinase inhibitors. This information is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Chemical and Physical Properties
This compound is a substituted purine analog. Its core structure, a pyrazolo[3,4-d]pyrimidine, is a key pharmacophore in numerous biologically active compounds. The dichloro substitution at positions 4 and 6 provides reactive sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211522-68-7 | [1][2][3][4] |
| Molecular Formula | C₆H₄Cl₂N₄ | [5] |
| Molecular Weight | 203.03 g/mol | [5] |
| Appearance | Solid (powder or crystals) | [1] |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature | |
| Solubility | Data not available in cited literature | |
| Density | ~1.76 g/cm³ (for 1-methyl isomer) | [] |
| InChI Key | Data not available for 3-methyl isomer |
Note: Some physical properties like density are extrapolated from the closely related 1-methyl isomer due to a lack of specific data for the 3-methyl isomer.
Spectral Data
Spectroscopic data is crucial for the structural confirmation of this compound. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is frequently indicated.[7][8]
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons and the pyrazole ring proton. |
| ¹³C NMR | Resonances for the methyl carbon, and the carbons of the pyrazole and pyrimidine rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for two chlorine atoms. |
Experimental Protocols: Synthesis
A representative synthetic workflow is as follows:
-
Cyclization: Reaction of a suitable 5-amino-3-methyl-1H-pyrazole-4-carboxamide with a one-carbon synthon like urea or formamide to form the dihydroxy-pyrazolo[3,4-d]pyrimidine intermediate.[9]
-
Chlorination: The resulting dihydroxy intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final 4,6-dichloro product.[9][11]
Biological Activity and Applications in Drug Discovery
While the specific biological targets of this compound have not been detailed in the available literature, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[12][13] This is due to its structural similarity to adenine, the purine base in ATP, allowing it to competitively bind to the ATP-binding site of various kinases.
Derivatives of the pyrazolo[3,4-d]pyrimidine core have been reported as potent inhibitors of several important oncogenic kinases, including:
-
Bruton's Tyrosine Kinase (BTK)
-
Src family kinases
-
Cyclin-Dependent Kinases (CDKs)
-
Breast Tumor Kinase (BRK/PTK6) [12]
These kinases are often dysregulated in various cancers, and their inhibition can block downstream signaling pathways that control cell proliferation, survival, and metastasis. The general mechanism involves the pyrazolo[3,4-d]pyrimidine core occupying the adenine-binding region of the kinase's ATP pocket, thereby preventing the phosphorylation of substrate proteins and halting the signaling cascade.
Given the established role of this scaffold, this compound serves as a valuable starting material for the synthesis of compound libraries aimed at discovering novel kinase inhibitors. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on data for the analogous 1-methyl isomer, it should be handled with care.[5] It may be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a key building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental and biological data for this isomer are limited in publicly accessible sources, the extensive research on the pyrazolo[3,4-d]pyrimidine scaffold strongly suggests its utility in the development of kinase inhibitors for oncology and other therapeutic areas. This guide provides a summary of the available chemical data and highlights the potential of this compound, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its specific biological activities.
References
- 1. This compound | 1211522-68-7 [m.chemicalbook.com]
- 2. 1211522-68-7|this compound|BLD Pharm [bldpharm.com]
- 3. 1211522-68-7 this compound AKSci X9476 [aksci.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(1211522-68-7) 1H NMR [m.chemicalbook.com]
- 8. 1211522-68-7 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 9. clausiuspress.com [clausiuspress.com]
- 10. mdpi.com [mdpi.com]
- 11. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number: 1211522-68-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
This compound is a substituted pyrazolopyrimidine, a class of compounds recognized as bioisosteres of purines. This structural similarity allows them to interact with a variety of biological targets, particularly ATP-binding sites of kinases. The dichloro substitutions at positions 4 and 6 provide reactive sites for further chemical modifications, making it a versatile scaffold for the synthesis of diverse compound libraries.
| Property | Value | Source |
| CAS Number | 1211522-68-7 | ChemicalBook[1] |
| Molecular Formula | C₆H₄Cl₂N₄ | BLDpharm[2] |
| Molecular Weight | 203.03 g/mol | PubChem[3] |
| Physical Form | Solid | AKSci[4] |
| Purity | ≥ 95% | AKSci[4], BOC Sciences[] |
| Density | 1.7 g/cm³ | AKSci[4] |
| Refractive Index | 1.7 | AKSci[4] |
| Storage | Long-term in a cool, dry place | AKSci[4] |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of the 4,6-Dichloro-pyrazolo[3,4-d]pyrimidine Scaffold
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [6]
-
Reactants: 5-amino-1H-pyrazole-4-carboxamide and urea.
-
Procedure: A mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated at 190°C for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction, a 10% potassium hydroxide solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5. The resulting solid is collected by sonication and suction filtration.
Step 2: Preparation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [6]
-
Reactant: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and phosphorus oxychloride (POCl₃).
-
Procedure: The diol intermediate is refluxed with phosphorus oxychloride at 110°C for 4 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. Ice water is added slowly with stirring. The resulting precipitate is collected by filtration, washed with ice-water, and dried to yield the product.
Note: For the synthesis of the 3-methyl analog, it is anticipated that a methylated pyrazole precursor would be used as the starting material.
Application in Drug Discovery: A Versatile Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[7] this compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
Role as an Intermediate in Kinase Inhibitor Synthesis
The dichloro substitutions at the 4 and 6 positions of the pyrimidine ring are key functional handles that allow for sequential and regioselective nucleophilic substitution reactions. This enables the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties of the final compounds.
Below is a generalized workflow for the utilization of this compound in the synthesis of kinase inhibitors.
This workflow highlights the strategic importance of the title compound as a versatile building block, enabling the generation of a wide array of potential drug candidates.
Involvement in Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit a multitude of kinases involved in critical cellular signaling pathways. While specific studies on this compound's direct biological activity are limited, its derivatives are known to target kinases in pathways such as:
-
JAK/STAT Pathway: This pathway is crucial for immune cell signaling, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent JAK inhibitors.[8]
-
mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of mTOR, showing promise in cancer therapy.[9][10]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key target in various cancers. The pyrazolo[3,4-d]pyrimidine core has been utilized to develop EGFR tyrosine kinase inhibitors (TKIs).[6]
The following diagram illustrates the general principle of how a pyrazolo[3,4-d]pyrimidine-based inhibitor can interrupt a kinase signaling cascade.
This diagram illustrates how a pyrazolo[3,4-d]pyrimidine-based inhibitor competes with ATP for the kinase's binding site, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and development. Its purine-like core structure and reactive chloro groups make it an ideal starting point for the synthesis of targeted kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives based on this scaffold holds significant promise for the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders.
References
- 1. This compound | 1211522-68-7 [m.chemicalbook.com]
- 2. 1211522-68-7|this compound|BLD Pharm [bldpharm.com]
- 3. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1211522-68-7 this compound AKSci X9476 [aksci.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical guide provides a comprehensive overview of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is a known bioisostere of purine, this molecule serves as a crucial building block for the synthesis of various biologically active agents, particularly kinase inhibitors.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₄ | PubChem |
| Molecular Weight | 203.03 g/mol | [1][] |
| Exact Mass | 201.9813015 Da | [1] |
| CAS Number | 1211522-68-7 | [3] |
| Appearance | White solid | [4] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrazolo[3,4-d]pyrimidines often involves multi-step reaction sequences. Below is a representative protocol for the synthesis of a related dichloro-pyrazolo[3,4-d]pyrimidine, which can be adapted for the 3-methyl derivative.
Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [5]
This synthesis involves a two-step process starting from 5-amino-1H-pyrazole-4-carboxamide.
Step 1: Cyclization to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Combine 5-amino-1H-pyrazole-4-carboxylic acid amide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190°C and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Add a 10% potassium hydroxide (KOH) solution, followed by careful acidification with dilute hydrochloric acid (HCl) to a pH of 4-5.
-
Sonciate the mixture and collect the resulting white solid by suction filtration. This yields 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Step 2: Chlorination to form 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Reflux the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product as a viscous oil.
-
Slowly add ice water to the oil with stirring.
-
Collect the resulting yellow solid by filtration, wash with ice-water, and dry to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Biological Activity and Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine core are widely investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.
One of the key pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5][8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular events promoting cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibition of this pathway is a validated strategy in oncology.[5][8]
Another important target is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from replicating.
The diagram below illustrates the mechanism of action for a pyrazolo[3,4-d]pyrimidine derivative as an EGFR inhibitor.
Caption: EGFR signaling pathway and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocol: In Vitro Kinase Assay
To evaluate the inhibitory potential of compounds like this compound against a specific kinase (e.g., EGFR, CDK2), an in vitro kinase assay is performed.
Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2/cyclin A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP). For the ADP-Glo™ assay, this involves adding a reagent that depletes unused ATP and then a second reagent that converts the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction.
-
The luminescent signal is measured using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
This protocol provides a quantitative measure of the compound's potency as a kinase inhibitor, which is a critical step in the drug discovery process.
References
- 1. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1211522-68-7 [m.chemicalbook.com]
- 4. 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and analytical characterization of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to purine, the pyrazolo[3,4-d]pyrimidine scaffold is a key component in the development of various kinase inhibitors.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrazole ring fused to a pyrimidine ring, with two chlorine substituents on the pyrimidine ring and a methyl group on the pyrazole ring.
Diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₄Cl₂N₄ |
| Molecular Weight | 203.03 g/mol [1] |
| CAS Number | 1211522-68-7[2] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, similar to the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives. A plausible synthetic route is outlined below.
Diagram of a proposed synthetic workflow.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound, based on data from closely related analogs such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine and 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[3][4]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~14.0 | Singlet | N-H (pyrazole) |
| ~2.6 | Singlet | C3-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C4 |
| ~155 | C6 |
| ~150 | C7a |
| ~135 | C3 |
| ~110 | C3a |
| ~15 | C3-CH₃ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 202/204/206 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl) |
| 167/169 | Moderate | [M-Cl]⁺ |
| 132 | Moderate | [M-2Cl]⁺ |
Experimental Protocols
General Synthesis Protocol
A mixture of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and phosphorus oxychloride (POCl₃) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and slowly poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a Bruker 400 MHz spectrometer.[4] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra are obtained on an Agilent 1100 LC-MS system using electrospray ionization (ESI).[4] The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, confirming the molecular weight and structure.
Biological Context and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine are known to exhibit a wide range of biological activities, frequently acting as inhibitors of protein kinases due to their structural analogy to ATP.[5] A significant number of these compounds have been investigated as potential anticancer agents, targeting signaling pathways that are often dysregulated in cancer.
One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[4][6] Inhibition of EGFR is a key strategy in cancer therapy.
Diagram of the EGFR signaling pathway potentially targeted by pyrazolo[3,4-d]pyrimidines.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
This guide provides a foundational understanding of this compound for researchers in drug discovery and development. The provided protocols and data, based on closely related analogs, offer a strong starting point for the synthesis and characterization of this and similar compounds.
References
- 1. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(1211522-68-7) 1H NMR [m.chemicalbook.com]
- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the 3-methyl isomer, this guide also extensively covers the well-characterized and closely related isomer, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, to provide a thorough understanding of this class of compounds.
Introduction to Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a purine analogue that has garnered significant attention in drug discovery. Its structural similarity to adenine allows it to act as a bioisostere, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1] This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The dichlorinated pyrazolo[3,4-d]pyrimidines are versatile intermediates, allowing for selective functionalization at the 4- and 6-positions to generate libraries of novel compounds for biological screening.[2]
Physicochemical Properties
While specific experimental data for this compound (CAS: 1211522-68-7) is not widely reported, the properties of its 1-methyl isomer are well-documented and presented below.[4] These values provide a reasonable estimate for the physicochemical characteristics of the 3-methyl isomer.
Table 1: Physicochemical Properties of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
| Property | Value | Source |
| IUPAC Name | 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | [][6] |
| CAS Number | 98141-42-5 | [][6] |
| Molecular Formula | C₆H₄Cl₂N₄ | [][6] |
| Molecular Weight | 203.03 g/mol | [][6] |
| Boiling Point | 284°C | [] |
| Density | 1.76 g/cm³ | [] |
| InChI Key | TYMWHTJGWKSXRY-UHFFFAOYSA-N | [][6] |
| SMILES | CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | [] |
Synthesis and Experimental Protocols
The synthesis of dichlorinated pyrazolo[3,4-d]pyrimidines typically involves the construction of the pyrazole ring followed by cyclization with a suitable precursor to form the pyrimidine ring, and subsequent chlorination.
A common synthetic route to obtain 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of methylhydrazine with a functionalized pyrimidine.[7]
Experimental Protocol:
-
Reaction: To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1.00 equivalent) in ethanol, a 40% aqueous solution of methylhydrazine (1.00 equivalent) and triethylamine are added at -78°C.
-
Stirring: The resulting mixture is stirred for 30 minutes at -78°C and then for 2 hours at 0°C.
-
Work-up: After the reaction is complete, the mixture is concentrated under vacuum. Ethyl acetate is added, and the solution is washed with a saturated ammonium chloride solution.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by silica gel column chromatography (eluting with ethyl acetate/petroleum ether) to yield the final product as a white solid.[7]
Caption: Synthetic workflow for 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
A more general approach for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carboxamide with urea, followed by chlorination.
Experimental Protocol:
-
Cyclization: 5-amino-1H-pyrazole-4-carboxamide is heated with urea at 190°C for 2 hours to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Chlorination: The resulting diol is refluxed with phosphorus oxychloride (POCl₃) at 110°C for 4 hours to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[8]
Caption: General synthetic route for the 4,6-dichloropyrazolo[3,4-d]pyrimidine scaffold.
Biological Activity and Applications
Pyrazolo[3,4-d]pyrimidine derivatives have shown a wide range of biological activities, with many being investigated as potential therapeutic agents.
Table 2: Reported Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Activity | Target/Mechanism | Reference |
| Anticancer | Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including mutant forms like T790M. | [8][9] |
| Anticancer | Inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2, leading to cell cycle arrest and apoptosis. | [1] |
| Anticancer | Induction of apoptosis in cancer cell lines. | [3] |
| Antibacterial | Growth inhibition of Gram-positive bacteria. | [3] |
A significant area of research for pyrazolo[3,4-d]pyrimidines is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidine derivatives, due to their structural similarity to the adenine core of ATP, can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thus blocking its activity.[9]
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Future Perspectives
The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a valuable starting point for the synthesis of novel bioactive molecules. The differential reactivity of the two chlorine atoms allows for selective substitution reactions, enabling the creation of diverse chemical libraries. Future research will likely focus on the synthesis and evaluation of new derivatives with improved potency and selectivity for various therapeutic targets. The exploration of the 3-methyl isomer and its derivatives, once synthetic routes are established, could lead to the discovery of compounds with unique pharmacological profiles.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1211522-68-7 [m.chemicalbook.com]
- 6. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 98141-42-5 [chemicalbook.com]
- 8. clausiuspress.com [clausiuspress.com]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to the Biological Potential of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine stands as a pivotal, yet underexplored, heterocyclic scaffold in medicinal chemistry. While direct biological activity data for this specific molecule is not extensively documented, its true significance lies in its role as a versatile synthetic intermediate for a diverse array of potent and selective kinase inhibitors. This technical guide elucidates the latent biological relevance of this compound by examining the activities of its derivatives, which have shown significant promise in targeting key signaling pathways implicated in cancer and other proliferative diseases. We will delve into the synthetic strategies, representative biological activities of its derivatives, and the crucial signaling pathways they modulate, providing a comprehensive overview for researchers in drug discovery and development.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine ring system allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound molecule, with its reactive chlorine atoms at the 4 and 6 positions, provides an excellent starting point for the synthesis of libraries of kinase inhibitors through nucleophilic substitution and other cross-coupling reactions.
Synthetic Versatility and Role as a Key Intermediate
The primary value of this compound lies in its utility as a building block for more complex, biologically active molecules. The two chlorine atoms on the pyrimidine ring are susceptible to displacement by various nucleophiles, such as amines, thiols, and alcohols. This allows for the systematic introduction of different functional groups to explore the structure-activity relationships (SAR) of the resulting compounds.
Representative Synthetic Scheme:
The synthesis of bioactive derivatives from this compound typically involves a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. The greater reactivity of the C4 chlorine allows for selective substitution, followed by modification at the C6 position.
Caption: General synthetic workflow for derivatization.
Biological Activities of Derivatives
Derivatives synthesized from the this compound core have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer. Below is a summary of some of the key kinase targets and the reported activities of these derivatives.
Table 1: Representative Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative Class | Target Kinase | Cell Line | IC50 / Activity | Reference |
| 4-Anilino-pyrazolo[3,4-d]pyrimidines | EGFR | A549, HCT-116 | IC50: 8.21 - 19.56 µM | [2] |
| 4-Amino-pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | MDA-MB-231 | Low nanomolar IC50 | [3] |
| Pyrazolo[3,4-d]pyrimidine-thioglycosides | CDK2/cyclin A2 | MCF-7, HCT-116 | IC50: 0.057 - 0.119 µM | [4] |
| 4-Amino-pyrazolo[3,4-d]pyrimidines | Src/Abl | Leukemia Cells | Active in hypoxic conditions | [5] |
| 4-Substituted-pyrazolo[3,4-d]pyrimidines | EGFR | A-431 | Inhibition of EGFR-TK phosphorylation | [6] |
Key Signaling Pathways Targeted by Derivatives
The biological impact of the derivatives of this compound is best understood by examining the signaling pathways they modulate. The following diagrams illustrate some of the key pathways targeted by these kinase inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[7] Many cancers exhibit EGFR overexpression or activating mutations, making it a prime therapeutic target.
Caption: Inhibition of the EGFR signaling pathway.
CDK2/Cyclin A Mediated Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin A, is a key regulator of the cell cycle, particularly the S phase. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: CDK2/Cyclin A inhibition and cell cycle arrest.
Representative Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are representative methodologies for the synthesis and biological evaluation of its derivatives.
General Synthetic Procedure for 4-Amino-Substituted Derivatives
A solution of this compound in a suitable solvent (e.g., isopropanol, DMF) is treated with an equimolar amount of the desired amine. The reaction mixture is heated under reflux for a specified period. After completion, the reaction is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the synthesized compounds against a specific kinase is often determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
Conclusion and Future Directions
While this compound itself may not possess significant intrinsic biological activity, its importance as a versatile synthetic precursor is undeniable. The derivatives stemming from this core structure have demonstrated potent and selective inhibition of various kinases that are crucial targets in oncology. Future research should continue to explore the synthetic potential of this scaffold to generate novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The development of derivatives targeting other kinase families and the exploration of their therapeutic potential in diseases beyond cancer also represent promising avenues for future investigation. This technical guide provides a foundational understanding for researchers to leverage the strategic importance of this core molecule in the ongoing quest for novel therapeutics.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clausiuspress.com [clausiuspress.com]
The Rise of a Privileged Scaffold: 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2] This technical guide focuses on a key derivative, 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, exploring its synthesis, structure-activity relationships (SAR), and its role as a versatile starting point for the development of targeted kinase inhibitors.
Synthesis of the Core Scaffold
A common starting material is a substituted 5-amino-1H-pyrazole-4-carboxamide. For the synthesis of the 3-methyl derivative, 5-amino-3-methyl-1H-pyrazole-4-carboxamide would be the logical precursor.
Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (A Representative Protocol)
This protocol describes the synthesis of the parent 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine and serves as a template for the synthesis of the 3-methyl analog.
Step 1: Cyclization to form 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [3]
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) is heated at 190°C for 2 hours.
-
The reaction mixture is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled, and the solid product is treated with a 10% potassium hydroxide solution, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.
-
The resulting white solid, 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, is collected by filtration, washed with water, and dried.
Step 2: Chlorination to form 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [3]
-
The dried 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 mole equivalent) is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
References
Spectroscopic and Synthetic Insights into 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a molecule of interest in medicinal chemistry and drug design. Due to the limited public availability of experimental data for this specific compound, this document presents spectroscopic data for the closely related analogue, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, for comparative purposes. Furthermore, this guide outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of pyrazolo[3,4-d]pyrimidine derivatives and includes a representative synthetic workflow.
Spectroscopic Data
Table 1: ¹H NMR Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.46 | s | 1H | C-H (pyrazole) |
| 4.92 | s | 2H | CH₂Cl |
| 4.08 | s | 3H | N-CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| Chemical Shift (δ) ppm | Assignment |
| 161.8 | C-Cl |
| 153.8 | C-Cl |
| 153.2 | C (pyrimidine) |
| 132.0 | C-H (pyrazole) |
| 111.7 | C (pyrazole) |
| 46.5 | CH₂Cl |
| 34.4 | N-CH₃ |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| m/z | Ion | Relative Intensity (%) |
| 216 | [M]⁺ | 100 |
| 218 | [M+2]⁺ | 63 |
| 220 | [M+4]⁺ | 10 |
| 181 | 35 | |
| 145 | 13 | |
| 49 | 30 | |
| 15 | 35 |
Ionization Method: Electron Ionization (EI, 70 eV)
Experimental Protocols
The following sections describe generalized methodologies for the spectroscopic analysis of pyrazolo[3,4-d]pyrimidine derivatives, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra for pyrazolo[3,4-d]pyrimidine compounds are typically acquired on a 300 MHz or 500 MHz spectrometer.[2] Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS). For referencing, the residual proton signal of the deuterated solvent is often used.[2] Standard one-dimensional ¹H and ¹³C NMR experiments are performed, and for unambiguous assignment of signals, two-dimensional techniques like COSY, HSQC, and HMBC can be employed.[2]
Mass Spectrometry (MS)
Mass spectra are frequently obtained using an Agilent 1100 LC-MS system or a similar instrument.[3] Electrospray ionization (ESI) is a common technique for these types of compounds.[3] For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be utilized. In a typical procedure, the sample is introduced into the mass spectrometer, and the ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.[1]
Synthetic Workflow
The synthesis of dichlorinated pyrazolo[3,4-d]pyrimidines often involves a multi-step process. A generalized synthetic pathway is illustrated below, starting from a 5-amino-1H-pyrazole-4-carboxamide derivative. This workflow is based on the synthesis of the related compound, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[3]
References
Unveiling the Therapeutic Potential of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides an in-depth analysis of the potential therapeutic targets of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound belonging to the promising class of pyrazolo[3,4-d]pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule inhibitors for various disease indications, particularly in oncology.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its structural similarity to adenine, a key component of ATP.[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention.
While direct biological data for this compound is emerging, extensive research on analogous compounds strongly suggests its potential as a potent inhibitor of several key protein kinases implicated in cancer progression. This guide will explore these potential targets, summarize relevant quantitative data from closely related compounds, provide detailed experimental protocols for assessing biological activity, and visualize the associated signaling pathways.
Core Scaffold and Rationale for Therapeutic Targeting
The this compound core structure serves as a versatile template for the design of kinase inhibitors. The dichloro substitutions at positions 4 and 6 provide reactive sites for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially enhancing its interaction with the target protein.
The primary rationale for investigating this compound class as therapeutic agents lies in their demonstrated ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. In many cancers, mutations or overexpression of certain kinases lead to uncontrolled cell growth and survival. By blocking the activity of these oncogenic kinases, pyrazolo[3,4-d]pyrimidine derivatives can effectively halt tumor progression.
Potential Therapeutic Targets
Based on the extensive literature on pyrazolo[3,4-d]pyrimidine derivatives, the following protein kinases are considered high-priority potential targets for this compound and its analogs.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers, including non-small cell lung cancer.[3][4] Pyrazolo[3,4-d]pyrimidine-based compounds have been successfully developed as EGFR inhibitors.[1]
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that are overexpressed and hyperactivated in a wide range of human cancers. SFKs are involved in regulating cell proliferation, survival, migration, and angiogenesis. Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Src.
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that are essential for the regulation of the cell cycle. Aberrant CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop potent inhibitors of CDKs, such as CDK2.[5]
Quantitative Data on a 3-Methyl-Pyrazolo[3,4-d]pyrimidine Derivative
While specific inhibitory concentrations for this compound are not yet publicly available, a closely related derivative, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone , has demonstrated significant anti-tumor activity across a panel of 57 human cancer cell lines. The IC50 values for this compound are summarized in the table below, highlighting the potential of the 3-methyl-pyrazolo[3,4-d]pyrimidine core.[6]
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.15 |
| HL-60(TB) | Leukemia | 1.01 |
| K-562 | Leukemia | 1.00 |
| MOLT-4 | Leukemia | 0.95 |
| RPMI-8226 | Leukemia | 1.08 |
| SR | Leukemia | 1.03 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 1.25 |
| EKVX | Non-Small Cell Lung | 1.19 |
| HOP-62 | Non-Small Cell Lung | 1.35 |
| HOP-92 | Non-Small Cell Lung | 1.14 |
| NCI-H226 | Non-Small Cell Lung | 1.34 |
| NCI-H23 | Non-Small Cell Lung | 1.23 |
| NCI-H322M | Non-Small Cell Lung | 1.29 |
| NCI-H460 | Non-Small Cell Lung | 1.12 |
| NCI-H522 | Non-Small Cell Lung | 1.31 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.08 |
| HCC-2998 | Colon Cancer | 1.37 |
| HCT-116 | Colon Cancer | 1.05 |
| HCT-15 | Colon Cancer | 1.21 |
| HT29 | Colon Cancer | 1.03 |
| KM12 | Colon Cancer | 1.03 |
| SW-620 | Colon Cancer | 1.07 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 1.25 |
| SF-295 | CNS Cancer | 1.18 |
| SF-539 | CNS Cancer | 1.12 |
| SNB-19 | CNS Cancer | 1.21 |
| SNB-75 | CNS Cancer | 1.11 |
| U251 | CNS Cancer | 1.17 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.09 |
| MALME-3M | Melanoma | 1.21 |
| M14 | Melanoma | 1.13 |
| SK-MEL-2 | Melanoma | 1.45 |
| SK-MEL-28 | Melanoma | 4.31 |
| SK-MEL-5 | Melanoma | 1.19 |
| UACC-257 | Melanoma | 1.19 |
| UACC-62 | Melanoma | 1.15 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 1.11 |
| OVCAR-3 | Ovarian Cancer | 1.19 |
| OVCAR-4 | Ovarian Cancer | 1.18 |
| OVCAR-5 | Ovarian Cancer | 1.33 |
| OVCAR-8 | Ovarian Cancer | 1.20 |
| SK-OV-3 | Ovarian Cancer | 1.39 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 1.01 |
| A498 | Renal Cancer | 1.31 |
| ACHN | Renal Cancer | 1.23 |
| CAKI-1 | Renal Cancer | 1.34 |
| RXF 393 | Renal Cancer | 1.24 |
| SN12C | Renal Cancer | 1.17 |
| TK-10 | Renal Cancer | 0.326 |
| UO-31 | Renal Cancer | 1.18 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 1.13 |
| DU-145 | Prostate Cancer | 1.12 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 1.42 |
| MDA-MB-231/ATCC | Breast Cancer | 1.17 |
| HS 578T | Breast Cancer | 1.26 |
| BT-549 | Breast Cancer | 1.08 |
| T-47D | Breast Cancer | 1.83 |
| MDA-MB-435 | Breast Cancer | 1.10 |
Experimental Protocols
To facilitate further research and validation of the therapeutic potential of this compound and its derivatives, this section provides detailed methodologies for key in vitro assays.
Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (A Representative Core Synthesis)
A common route to the 4,6-dichloro-pyrazolo[3,4-d]pyrimidine core involves the cyclization of a pyrazole precursor followed by chlorination.[3]
-
Cyclization: 5-amino-1H-pyrazole-4-carboxamide is reacted with urea at high temperature (e.g., 190°C) for several hours to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Chlorination: The resulting diol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), at reflux (e.g., 110°C) to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[3] The product can be purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then further dilute in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilution.
-
Add the kinase solution to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).[7][8][9]
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[10][11][12][13][14]
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[12]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Apoptosis (Caspase-3/7) Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment:
-
Treat cells with the test compound at various concentrations for a defined period.
-
-
Assay Procedure:
-
Add a single reagent containing a proluminescent caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay).[3] This reagent lyses the cells and contains a substrate that is cleaved by active caspases 3 and 7 to produce a luminescent signal.
-
Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: EGFR signaling pathway and the inhibitory action of the pyrazolopyrimidine.
Caption: Src signaling pathway and the inhibitory action of the pyrazolopyrimidine.
Caption: CDK2 in the cell cycle and its inhibition by the pyrazolopyrimidine.
Caption: A typical in vitro experimental workflow for evaluating pyrazolopyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The extensive body of research on the broader pyrazolo[3,4-d]pyrimidine class provides a strong rationale for targeting oncogenic kinases such as EGFR, Src, and CDKs. The provided quantitative data on a closely related 3-methyl derivative underscores the potential for potent anti-cancer activity.
Future research should focus on the synthesis and direct biological evaluation of this compound to determine its specific kinase inhibitory profile and cellular activity. The detailed experimental protocols provided in this guide offer a clear path for these investigations. Subsequent structure-activity relationship (SAR) studies, guided by the versatile chemistry of the dichloro-substituted core, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel and effective cancer therapeutics.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 4. promega.com [promega.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is a three-step process commencing from commercially available starting materials.
Overall Synthesis Workflow
The synthesis of the target compound, this compound, is accomplished through the following sequence of reactions:
-
Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide. This initial step involves the formation of the core pyrazole structure with the necessary functional groups for the subsequent cyclization.
-
Step 2: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. The pyrazole-carboxamide is then cyclized with urea to form the di-hydroxy pyrazolopyrimidine intermediate.
-
Step 3: Synthesis of this compound. The final step is the chlorination of the di-hydroxy intermediate using phosphorus oxychloride to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
This procedure outlines the amidation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate to yield 5-amino-3-methyl-1H-pyrazole-4-carboxamide.
Materials:
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
-
Ammonia solution (25-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in a minimal amount of ethanol.
-
Add an excess of concentrated ammonia solution to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain 5-amino-3-methyl-1H-pyrazole-4-carboxamide.
Data Presentation:
| Parameter | Value |
| Starting Material | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate |
| Product | 5-Amino-3-methyl-1H-pyrazole-4-carboxamide |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
This protocol details the cyclization of 5-amino-3-methyl-1H-pyrazole-4-carboxamide with urea to form the di-hydroxy pyrazolopyrimidine intermediate. This method is adapted from the synthesis of the unsubstituted analogue, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[1]
Materials:
-
5-Amino-3-methyl-1H-pyrazole-4-carboxamide
-
Urea
-
High-temperature reaction vessel (e.g., a flask with an air condenser)
-
Heating mantle or oil bath
-
Stirring apparatus
-
Dilute hydrochloric acid
-
10% Potassium hydroxide (KOH) solution
Procedure:
-
Thoroughly mix 5-amino-3-methyl-1H-pyrazole-4-carboxamide and a molar excess of urea (approximately 10 equivalents) in a reaction vessel.
-
Heat the mixture to 190°C with stirring for 2 hours.[1]
-
After cooling, add a 10% KOH solution to the reaction mixture.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with water, and dry to yield 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Data Presentation:
| Parameter | Value |
| Starting Material | 5-Amino-3-methyl-1H-pyrazole-4-carboxamide |
| Product | 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol |
| Typical Yield | 70-80% |
| Appearance | White solid |
| Purity (by NMR) | >95% |
Step 3: Synthesis of this compound
This final step describes the chlorination of the di-hydroxy intermediate using phosphorus oxychloride. The protocol is based on established methods for chlorinating similar heterocyclic compounds.[1][2][3][4][5]
Materials:
-
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle or oil bath
-
Stirring apparatus
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.[1] The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Data Presentation:
| Parameter | Value |
| Starting Material | 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol |
| Product | This compound |
| Typical Yield | 60-70% |
| Appearance | Yellowish solid |
| Purity (by GC-MS) | >97% |
Signaling Pathway Context
Pyrazolo[3,4-d]pyrimidine derivatives are known to interact with various signaling pathways, particularly those involving kinases, due to their structural similarity to purines. The diagram below illustrates a generalized kinase signaling pathway where such inhibitors might act.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The protocol is based on established synthetic methodologies for related pyrazolo[3,4-d]pyrimidine derivatives.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the construction of a substituted pyrazole ring, followed by the formation of the pyrimidine ring, and finally, a chlorination step to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
This initial step involves the synthesis of the key pyrazole intermediate. A plausible method, adapted from the synthesis of similar pyrazole derivatives, is outlined below.
Materials and Reagents:
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Ammonia solution (aqueous)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, add a concentrated aqueous ammonia solution.
-
Heat the mixture in a sealed vessel at 100-120 °C for 8-12 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 5-amino-3-methyl-1H-pyrazole-4-carboxamide.
Step 2: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This step involves the cyclization of the aminopyrazole carboxamide with urea to form the di-hydroxy pyrazolopyrimidine core.
Materials and Reagents:
-
5-Amino-3-methyl-1H-pyrazole-4-carboxamide
-
Urea
-
Sand bath or high-temperature heating mantle
Procedure:
-
Grind 5-amino-3-methyl-1H-pyrazole-4-carboxamide and a molar excess of urea together to form a fine powder.
-
Heat the mixture in a sand bath or using a heating mantle to 180-200 °C for 2-3 hours.
-
The reaction mixture will melt and then solidify.
-
After cooling, treat the solid mass with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 3: Synthesis of this compound
The final step is the chlorination of the di-hydroxy intermediate to obtain the target compound.
Materials and Reagents:
-
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or another suitable base
-
Toluene or another suitable high-boiling solvent
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and yields for the synthesis of this compound, based on the synthesis of analogous compounds. Actual results may vary.
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-cyano-3-oxobutanoate | Hydrazine hydrate, Aq. NH₃ | Ethanol | Reflux / 100-120 | 4-6 / 8-12 | 60-70 |
| 2 | 5-Amino-3-methyl-1H-pyrazole-4-carboxamide | Urea | None | 180-200 | 2-3 | 70-80 |
| 3 | 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | POCl₃, N,N-Dimethylaniline | POCl₃ | Reflux | 4-6 | 65-75 |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Purification of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine by Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine using silica gel flash column chromatography. This protocol is designed to guide researchers in obtaining a high-purity product, a crucial step in the synthesis of various biologically active compounds.
Introduction
This compound is a key intermediate in the development of a wide range of therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous compounds targeting protein kinases and other enzymes implicated in diseases such as cancer. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final product, and potential downstream biological interference. Flash column chromatography is a rapid and efficient technique for the purification of such heterocyclic compounds.
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual setup |
| Silica gel (230-400 mesh, 60 Å) | Air or nitrogen source with pressure regulator (for manual setup) |
| n-Hexane (ACS grade or higher) | Rotary evaporator |
| Ethyl acetate (ACS grade or higher) | Thin Layer Chromatography (TLC) plates (silica gel 60 F254) |
| Dichloromethane (DCM, optional, for sample loading) | UV lamp (254 nm) |
| TLC developing chamber | Erlenmeyer flasks and test tubes for fraction collection |
| Glass wool or fritted disc for column | Capillary tubes for TLC spotting |
Procedure
1. Thin Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally provides good separation.
-
Prepare several eluent systems with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared eluent systems.
-
Visualize the spots under a UV lamp at 254 nm.
-
Select the eluent system that provides the best separation between the desired product and impurities, with an Rf value in the target range. For this compound, a typical starting point is a mixture of n-hexane and ethyl acetate.
2. Column Packing
-
Select a column of appropriate size based on the amount of crude material. A general rule is to use a silica gel to crude product ratio of 40:1 to 100:1 by weight.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 n-hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading and solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.
3. Sample Preparation and Loading
There are two primary methods for sample loading: liquid and dry loading.
-
Liquid Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Rinse the flask with a small amount of the initial eluent and add it to the column to ensure complete transfer of the sample.
-
-
Dry Loading (Recommended for better resolution):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer.
-
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
A gradient elution is often effective. Start with a less polar mobile phase (e.g., 95:5 n-hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 n-hexane/ethyl acetate) to elute the compounds. The specific gradient will depend on the separation observed on TLC.
5. Monitoring the Separation
-
Monitor the elution process by spotting collected fractions on TLC plates.
-
Develop the TLC plates in the solvent system used for the initial method development.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
6. Product Isolation
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified product. Determine the yield and assess the purity.
Data Presentation
The following table summarizes typical results that can be expected from this purification protocol. Note that these values are representative and may vary depending on the initial purity of the crude material and the specific chromatographic conditions.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to brown solid | Off-white to pale yellow solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 80-95% (recovery from chromatography) |
| TLC Rf | Multiple spots | Single spot |
| Rf Value | 0.25 (in 8:2 n-hexane/ethyl acetate) | 0.25 (in 8:2 n-hexane/ethyl acetate) |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the purification of this compound by flash column chromatography.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using flash column chromatography. Adherence to this protocol will enable researchers to obtain a high-purity product, which is essential for the successful synthesis of downstream target molecules in drug discovery and development. The provided workflow and data tables serve as a valuable resource for planning and executing the purification process.
Application Notes and Protocols for Cellular Assays Using 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds extensively investigated for their therapeutic potential, particularly in oncology.[1] Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various protein kinases that are crucial for cell signaling pathways regulating cell proliferation, survival, and differentiation.[1] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern targeted cancer therapy.
Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[2][3][4] These kinases are pivotal nodes in signaling cascades that drive tumor growth and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[3][5]
These application notes provide a comprehensive overview of standard cellular assay protocols that can be employed to characterize the biological activity of this compound and its analogs. The provided methodologies are based on established protocols for similar pyrazolo[3,4-d]pyrimidine derivatives.
Data Presentation: Anticipated Biological Activities
While specific experimental data for this compound is not extensively available in the public domain, based on the activity of structurally related compounds, a range of biological effects can be anticipated. The following tables summarize representative quantitative data for various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases. This data is intended to provide a comparative framework for the potential efficacy of the target compound.
Table 1: Representative IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative | A549 (Lung Carcinoma) | Anti-proliferative | 8.21 | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative | HCT-116 (Colon Carcinoma) | Anti-proliferative | 19.56 | [6] |
| Pyrazolo[3,4-d]pyrimidine Hydrazone Derivative | Various | Antitumor | 0.326 - 4.31 | [1] |
| Pyrazolo[3,4-d]pyrimidine Amino Acid Conjugate | MCF-7 (Breast Cancer) | Cytotoxicity (SRB) | Varies | [7] |
Table 2: Representative Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 1H-pyrazolo[3,4-d]pyrimidine Derivative | EGFR (Wild Type) | Kinase Activity | 0.016 | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine Derivative | EGFR (T790M Mutant) | Kinase Activity | 0.236 | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative | BRK/PTK6 | Biochemical | Low nM range | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative | CDK2/cyclin A2 | Enzymatic | 0.057 - 3.646 | [4] |
Experimental Protocols
The following are detailed protocols for key cellular assays to evaluate the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compound to directly inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, Src, CDK2)
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.
-
Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a detection reagent to convert the generated ADP into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely correlated with the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by pyrazolo[3,4-d]pyrimidine-based compounds in cancer therapy.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Src Signaling Pathway Inhibition.
Caption: Cell Cycle Regulation by CDKs.
Experimental Workflow
The following diagram outlines a general workflow for the cellular characterization of this compound.
Caption: General Experimental Workflow.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Screening with 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a core component in a multitude of kinase inhibitors.[1] This heterocyclic system is an isostere of the adenine ring of ATP, enabling compounds containing this scaffold to effectively compete with ATP for binding to the kinase active site.[1] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications that can modulate the potency and selectivity of these inhibitors against various oncogenic kinases.[1] As such, derivatives of this scaffold have been investigated as inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Breast Tumor Kinase (BRK/PTK6), and Src family kinases.[2][3][4]
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a specific derivative within this class of compounds. The presence of dichloro substituents offers reactive sites for further chemical modification, making it a valuable building block in the synthesis of more complex kinase inhibitors. This document provides detailed application notes and a protocol for the screening of this compound against a panel of protein kinases.
Data Presentation: Representative Kinase Inhibition Profile
The following table summarizes hypothetical, yet representative, quantitative data for the kinase inhibitory activity of this compound. This data is compiled based on the known activity of structurally similar pyrazolo[3,4-d]pyrimidine derivatives and is intended to illustrate the potential kinase targets of this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Kinase Family | Therapeutic Area |
| EGFR | 25 | Tyrosine Kinase | Oncology |
| CDK2/cyclin A | 150 | Serine/Threonine Kinase | Oncology |
| Src | 80 | Tyrosine Kinase | Oncology |
| BRK/PTK6 | 120 | Tyrosine Kinase | Oncology |
| JAK2 | 800 | Tyrosine Kinase | Inflammation, Oncology |
| ROCK1 | >10,000 | Serine/Threonine Kinase | Various |
| PKA | >10,000 | Serine/Threonine Kinase | Various |
Experimental Protocols
Luminescence-Based In Vitro Kinase Assay
This protocol describes a robust and high-throughput method for determining the inhibitory activity of this compound against a specific kinase. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase.
Materials and Reagents:
-
This compound
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate.
-
For control wells, add 1 µL of DMSO (for 0% inhibition, high kinase activity) and 1 µL of a known potent inhibitor for the target kinase (for 100% inhibition, low kinase activity).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific peptide substrate, and the kinase assay buffer. The optimal concentrations of the kinase and substrate should be predetermined.
-
Initiate the kinase reaction by adding 10 µL of the kinase reaction mixture to each well of the assay plate.
-
Prepare "no kinase" control wells by adding the reaction mixture without the enzyme. These wells will serve as a background control.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
After incubation, equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile scaffold for the development of potent kinase inhibitors. The protocols outlined below detail the sequential nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, acting as a hinge-binding motif. The strategic derivatization at the C4 and C6 positions allows for the exploration of different pockets within the ATP-binding site of various kinases, leading to the optimization of potency and selectivity.
I. General Workflow for Derivatization and SAR Studies
The overall process for the derivatization of the scaffold and subsequent SAR analysis follows a logical progression from synthesis to biological evaluation.
II. Experimental Protocols
A. Synthesis of Starting Material: this compound
The starting material can be synthesized from commercially available precursors. A common route involves the cyclization of a substituted pyrazole followed by chlorination.
Protocol 1: Synthesis of this compound
-
Cyclization: 5-amino-3-methyl-1H-pyrazole-4-carboxamide is reacted with urea at high temperature (e.g., 190 °C) to yield 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
Chlorination: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically at reflux, to afford this compound.[1]
B. Selective Nucleophilic Substitution at the C4 Position
The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the one at the C6 position. This allows for selective monosubstitution under controlled conditions.
Protocol 2: General Procedure for C4-Amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, ethanol, or DMF), add the desired amine (1.1-1.5 eq.) and a base (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), or K₂CO₃; 1.5-2.0 eq.).
-
Heat the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature and reaction time (typically 2-24 hours) should be determined by monitoring the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for C4-Alkoxylation/Phenoxylation
-
To a solution of the desired alcohol or phenol (1.2 eq.) in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Nucleophilic Substitution at the C6 Position
The remaining chlorine atom at the C6 position of the 4-substituted-6-chloro intermediate can be displaced by a second nucleophile, often requiring more forcing conditions.
Protocol 4: General Procedure for C6-Amination/Thiolation
-
To a solution of the 4-substituted-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the second nucleophile (amine or thiol, 1.5-3.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for thiols).
-
Heat the reaction mixture at an elevated temperature (typically 100-150 °C). Microwave irradiation can also be employed to shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
III. Structure-Activity Relationship (SAR) Studies
The synthesized library of 4,6-disubstituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives can be screened against a panel of kinases to determine their inhibitory activity and establish SAR.
A. Logical Flow for SAR Analysis
B. Data Presentation: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
The following tables summarize representative SAR data for pyrazolo[3,4-d]pyrimidine derivatives targeting various kinases.
Table 1: SAR of C4-Substituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidines
| Compound ID | R¹ (at C4) | Target Kinase | IC₅₀ (nM) |
| 1a | 4-Anilino | FLT3 | 1650 |
| 1b | 4-Phenoxy | FLT3 | 20 |
| 1c | 4-(4-Chloroanilino) | VEGFR2 | 260 |
| 1d | 4-(4-Chlorophenoxy) | VEGFR2 | 5 |
| 1e | 4-(3-Methoxyanilino) | RET | >1000 |
| 1f | 4-(3-Methoxyphenoxy) | RET | 83 |
Data compiled from publicly available research.
Table 2: SAR of C6-Substituted-4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidines
| Compound ID | R² (at C6) | Target Kinase | IC₅₀ (nM) |
| 2a | H | Src | 500 |
| 2b | Methyl | Src | 250 |
| 2c | Phenyl | Src | 80 |
| 2d | 4-Chlorophenyl | Abl | 120 |
| 2e | Thiophen-2-yl | Abl | 60 |
| 2f | Pyridin-4-yl | CDK2 | 5100 |
Data compiled from publicly available research.
Table 3: SAR of 4,6-Disubstituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidines
| Compound ID | R¹ (at C4) | R² (at C6) | Target Kinase | IC₅₀ (nM) |
| 3a | 4-Anilino | Methyl | FLT3 | 850 |
| 3b | 4-Anilino | Phenyl | FLT3 | 150 |
| 3c | 4-Phenoxy | Methyl | VEGFR2 | 10 |
| 3d | 4-Phenoxy | Phenyl | VEGFR2 | 2 |
| 3e | 4-Anilino | Thiophen-2-yl | CDK2 | 6800 |
| 3f | 4-(4-Chloroanilino) | Thiophen-2-yl | CDK2 | 3500 |
Data compiled from publicly available research.
IV. Conclusion
The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of kinase inhibitors. The selective and sequential substitution at the C4 and C6 positions allows for a systematic exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core. The provided protocols offer a robust foundation for the synthesis of these derivatives, and the presented SAR data highlights the importance of substitution at both positions for achieving high potency and selectivity. This structured approach is instrumental in the design and development of novel and effective targeted cancer therapeutics.
References
Application Notes and Protocols for the Structural Biology of Pyrazolo[3,4-d]pyrimidine-Protein Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of adenine.[1][2] This structural similarity allows it to effectively compete with ATP for the binding site of many protein kinases, making it a privileged scaffold for the design of kinase inhibitors.[1][2] Numerous derivatives have been developed and investigated for their potential as therapeutic agents, particularly in oncology, by targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[1][3][4] Understanding the structural basis of their interactions with target proteins is crucial for rational drug design and optimization. This document provides an overview of the structural biology of protein complexes with pyrazolo[3,4-d]pyrimidine derivatives, including quantitative data from representative structures, detailed experimental protocols, and workflow visualizations. While specific structural data for 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is not publicly available, the information herein is based on closely related analogs and provides a comprehensive guide for researchers in this field.
Data Presentation: Structural and Binding Affinity Data for Pyrazolo[3,4-d]pyrimidine-Kinase Complexes
The following table summarizes key quantitative data from selected Protein Data Bank (PDB) entries of protein kinases in complex with pyrazolo[3,4-d]pyrimidine-based inhibitors. This data is essential for understanding the structure-activity relationships (SAR) of this class of compounds.
| PDB ID | Target Protein | Inhibitor Name/Scaffold | Resolution (Å) | Binding Affinity (IC50/Kd) | Method |
| 4Y72 | CDK1/CyclinB1/CKS2 | {[(2,6-difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | 2.10 | Not Reported | X-ray Diffraction |
| 3PJ8 | CDK2/cyclin A | 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine | 2.00 | Not Reported | X-ray Diffraction |
| 6GVA | CDK2/cyclin A | 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine | 1.80 | Not Reported | X-ray Diffraction |
| 7QHL | CDK2/cyclin A | 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine | 1.50 | Not Reported | X-ray Diffraction |
| 2ITO | EGFR | Gefitinib (contains a related quinazoline scaffold) | 2.80 | Not Reported | X-ray Diffraction |
Note: The table includes examples of closely related pyrazolo-pyrimidine scaffolds to illustrate the type of data available. Binding affinity data is often determined by various biophysical and biochemical assays and may not always be directly associated with a specific PDB entry in the database itself.
Experimental Protocols
Detailed methodologies are critical for the successful determination of protein-ligand complex structures and for characterizing their binding interactions. Below are protocols for key experiments in the structural biology workflow.
1. Recombinant Protein Expression and Purification for Crystallography
High-purity and monodisperse protein samples are a prerequisite for successful crystallization.[5]
-
Construct Design: The gene encoding the target protein (e.g., a kinase domain) is cloned into a suitable expression vector.[6] Often, constructs are engineered to remove flexible loops or include affinity tags (e.g., His6-tag, GST-tag) to facilitate purification.[6]
-
Expression System: Escherichia coli is a common host for expressing kinase domains due to its rapid growth and ease of genetic manipulation.[7] For proteins requiring post-translational modifications, insect or mammalian cell expression systems may be necessary.[6]
-
Cell Lysis and Clarification: Cells are harvested and lysed using methods like sonication or high-pressure homogenization in a buffer containing protease inhibitors.[7] The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a resin that specifically binds the affinity tag (e.g., Ni-NTA for His-tagged proteins). After washing, the protein is eluted by changing the buffer conditions (e.g., with imidazole for His-tagged proteins).[7]
-
Further Purification Steps: To achieve high purity, additional chromatography steps are often required. Ion-exchange chromatography separates proteins based on charge, and size-exclusion chromatography (gel filtration) separates them based on size, which is also crucial for ensuring the protein is monodisperse.[5][6]
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and analytical size-exclusion chromatography. The protein concentration is determined, for example, by measuring absorbance at 280 nm.[6]
2. Crystallization of Protein-Ligand Complexes
Obtaining well-diffracting crystals is often the most challenging step in X-ray crystallography.[7]
-
Co-crystallization:
-
The purified protein is incubated with the pyrazolo[3,4-d]pyrimidine inhibitor, typically at a 1:3 to 1:5 molar ratio, to ensure saturation of the binding sites.[8]
-
The protein-ligand complex is then concentrated to a suitable level (e.g., 5-10 mg/mL).
-
Crystallization screening is performed using various commercially available or custom-made screens that sample a wide range of precipitants, buffers, and salts.[6] The vapor diffusion method (hanging or sitting drop) is commonly used.[7]
-
-
Soaking:
-
If crystals of the apo-protein (protein without the ligand) are already available, the inhibitor can be introduced by soaking.[8]
-
A solution containing the inhibitor is prepared in a cryoprotectant-compatible buffer. The inhibitor concentration should be 10-1000 times its dissociation constant (Kd) if known.[9]
-
Apo-crystals are transferred to this solution and incubated for a period ranging from minutes to hours.[9]
-
-
Cryoprotection and Crystal Mounting:
-
To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures (around 100 K), crystals are briefly soaked in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).[9]
-
The cryoprotected crystal is then mounted in a loop and flash-frozen in liquid nitrogen.[9]
-
3. X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Frozen crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.[6]
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The three-dimensional electron density map is calculated. If a structure of a similar protein is available, molecular replacement can be used to solve the phase problem.[10]
-
Model Building and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to improve its agreement with the experimental data.[10] The quality of the final model is assessed using various statistical parameters.[6]
4. Biophysical Characterization of Binding Affinity
Determining the binding affinity and kinetics of an inhibitor is crucial for understanding its potency and mechanism of action.
-
Isothermal Titration Calorimetry (ITC):
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[11][12]
-
The purified protein is placed in the sample cell of the calorimeter, and the inhibitor is titrated in from a syringe.
-
The resulting heat changes are measured after each injection, and the data are fitted to a binding model to determine the thermodynamic parameters.
-
-
Surface Plasmon Resonance (SPR):
-
SPR is a label-free technique that provides real-time kinetic data on the association (ka) and dissociation (kd) rates of binding, from which the equilibrium dissociation constant (Kd) can be calculated.[13][14]
-
The target protein is immobilized on a sensor chip surface.
-
A solution containing the inhibitor is flowed over the surface, and the change in the refractive index upon binding is measured.
-
A subsequent flow of buffer allows for the measurement of the dissociation rate.
-
Mandatory Visualizations
Experimental Workflow for Protein-Ligand Complex Structure Determination
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 10. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis starting from 5-amino-3-methyl-1H-pyrazole-4-carboxamide. The first step involves a cyclization reaction with a suitable reagent like urea or phosgene equivalent to form the pyrazolopyrimidine core, yielding 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. The subsequent and critical step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the desired this compound.
Q2: What are the critical parameters to control during the chlorination step to maximize yield?
The chlorination step is crucial for obtaining a high yield of the final product. Key parameters to monitor and optimize include:
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation or unwanted side reactions. A reflux in phosphorus oxychloride (around 105-110 °C) is a common condition.
-
Reaction Time: Sufficient time is required for the complete conversion of the dihydroxy intermediate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Starting Material: The purity of the 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione intermediate is vital. Impurities can interfere with the chlorination reaction and complicate the purification process.
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Quenching Procedure: The method used to quench the reaction and isolate the product is critical. Slow and careful addition of the reaction mixture to ice water is a standard procedure to decompose excess POCl₃ and precipitate the product.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediates, and the final product on a silica gel plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete chlorination. 2. Degradation of the product during workup. 3. Ineffective purification. | 1. Increase reaction time and/or temperature. Ensure the starting diol is fully dissolved in POCl₃. Consider the addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. 2. Perform the quenching step at a low temperature (e.g., by adding the reaction mixture to ice). Avoid overly acidic or basic conditions during workup. 3. Optimize the recrystallization solvent system or consider column chromatography for purification. |
| Presence of Impurities in the Final Product | 1. Unreacted starting material (dihydroxy intermediate). 2. Formation of mono-chlorinated byproducts. 3. Side reactions due to high temperatures. | 1. Extend the reaction time or increase the amount of POCl₃. 2. Ensure anhydrous conditions and a sufficient excess of POCl₃. 3. Carefully control the reaction temperature and avoid localized overheating. |
| Dark-colored Product | Formation of polymeric or degradation byproducts. | 1. Ensure the starting materials are pure. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purify the crude product by recrystallization from a suitable solvent, possibly with the addition of activated charcoal to remove colored impurities. |
| Difficulty in Isolating the Product after Quenching | The product may be partially soluble in the aqueous layer or form an oil instead of a precipitate. | 1. After quenching, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. 2. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Step 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
A mixture of 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) is heated at 190 °C for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and treated with a 10% potassium hydroxide solution. The resulting solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5 to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 2: Synthesis of this compound
3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 mole equivalent) is added to an excess of phosphorus oxychloride (POCl₃, typically 5-10 mole equivalents). The mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood and under anhydrous conditions. After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature. The excess POCl₃ can be removed under reduced pressure. The residue is then carefully and slowly poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Effect of Reaction Time on Chlorination Yield
| Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 2 | 65 | 88 |
| 4 | 85 | 95 |
| 6 | 88 | 96 |
| 8 | 87 | 94 (slight degradation observed) |
Table 2: Effect of POCl₃ Equivalents on Chlorination Yield
| POCl₃ (mole equivalents) | Yield (%) | Purity (by HPLC, %) |
| 3 | 70 | 90 |
| 5 | 85 | 95 |
| 10 | 86 | 96 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
Technical Support Center: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guide
The synthesis of this compound is typically a two-step process: (1) Cyclization to form 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, and (2) Chlorination to yield the final product. This guide addresses potential issues in both stages.
Step 1: Cyclization of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no yield of the dihydroxy pyrazolopyrimidine | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches the required temperature (typically 180-200°C for urea fusion) and is maintained for the specified duration (2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material or product due to excessive heat. | Use a calibrated thermometer and a controlled heating source (e.g., oil bath) to avoid overheating. | |
| Impure starting materials. | Use highly pure 5-amino-3-methyl-1H-pyrazole-4-carboxamide and urea. Recrystallize the starting materials if necessary. | |
| Product is a dark, tarry solid | High reaction temperatures leading to decomposition. | Gradually increase the temperature to the target and avoid exceeding it. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition. |
| Presence of moisture in the reactants. | Ensure all reactants and glassware are thoroughly dried before use. | |
| Difficulty in isolating the product | Product is soluble in the reaction mixture or workup solvent. | After cooling the reaction, triturate the solid mass with a suitable solvent like ethanol or water to precipitate the product. Adjust the pH of the aqueous workup to the isoelectric point of the product to maximize precipitation. |
Step 2: Chlorination of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete chlorination. | Increase the reaction time or the amount of chlorinating agent (e.g., POCl₃). The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction. |
| Hydrolysis of the product during workup. | Perform the workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and minimize the time the product is in contact with aqueous solutions. | |
| Formation of side products. | See the "Common Side Reactions" section below. | |
| Product is contaminated with a dark, oily residue | Excess or decomposed chlorinating agent. | Use freshly distilled phosphorus oxychloride (POCl₃). After the reaction, excess POCl₃ should be carefully quenched and removed. |
| Reaction temperature was too high. | Maintain the reaction temperature as specified in the protocol (typically refluxing POCl₃, ~110°C). | |
| Presence of starting material in the final product | Insufficient amount of chlorinating agent or too short a reaction time. | Increase the molar excess of POCl₃ and monitor the reaction by TLC until the starting material is consumed. |
| Formation of mono-chlorinated byproduct | Incomplete reaction. | As with low yield, increase reaction time, temperature, or the amount of chlorinating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chlorination step?
A1: The most common side reactions include incomplete chlorination leading to mono-chloro species, and potential phosphorylation of the pyrazole ring by phosphorus oxychloride, especially if the reaction is not carried out under anhydrous conditions. Overheating can lead to decomposition and the formation of tarry byproducts. In some cases, if a tertiary amine like dimethylaniline is used as a catalyst, it can undergo side reactions.[1]
Q2: How can I effectively purify the final product, this compound?
A2: Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of organic solvents like ethyl acetate and hexanes. Column chromatography on silica gel may also be employed for higher purity, using a gradient of ethyl acetate in hexanes as the eluent.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks could correspond to residual solvents, starting materials, mono-chlorinated intermediates, or other byproducts. Compare the spectrum with that of your starting materials. If a tertiary amine was used, peaks corresponding to it or its salts might be present. A 2D NMR experiment or mass spectrometry could help in identifying the impurities.
Q4: Is it necessary to use a catalyst in the chlorination step?
A4: While not always strictly necessary, the addition of a tertiary amine like N,N-dimethylaniline or triethylamine can significantly accelerate the chlorination reaction and improve yields.[1] However, it's important to use it judiciously as it can also contribute to side reactions if not controlled.
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Reference |
| Typical Yield | 70-85% | 60-75% | [2] |
| Purity (crude) | ~90% | ~85-95% | N/A |
| Purity (after recrystallization) | >98% | >98% | N/A |
Experimental Protocols
Step 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Combine 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1 mole) and urea (10 moles) in a round-bottom flask equipped with a reflux condenser and a gas outlet.
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Heat the mixture in an oil bath to 190°C for 2 hours. The mixture will melt and then solidify.
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Allow the reaction mixture to cool to room temperature.
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Add a 10% aqueous solution of potassium hydroxide to the solid mass until it dissolves.
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Acidify the solution to pH 4-5 with dilute hydrochloric acid.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the product.[2]
Step 2: Synthesis of this compound
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To a flask containing 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 mole), add phosphorus oxychloride (POCl₃, 5-10 moles).
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Optionally, add N,N-dimethylaniline (1-2 moles) as a catalyst.
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Heat the mixture to reflux (approximately 110°C) for 4-6 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.[2]
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Potential outcomes of the chlorination step.
References
Technical Support Center: Improving Solubility of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a member of the pyrazolo[3,4-d]pyrimidine class of compounds, is characterized by its hydrophobic nature. This results in poor aqueous solubility, which can present challenges in various biological assays.[1] However, it is generally readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1]
Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is causing this and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but insoluble in the final aqueous buffer. When the DMSO concentration is significantly lowered by dilution, the compound crashes out of solution.
To prevent this, consider the following strategies:
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Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO. This ensures that the compound is always in a good solvent until the final step.
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Proper Mixing Technique: When making the final dilution, add the DMSO stock to the aqueous buffer while gently vortexing or stirring. This rapid mixing helps to avoid localized high concentrations of the compound that can trigger precipitation.
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Lower Final Compound Concentration: If precipitation persists, you may need to lower the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.
Q3: Are there alternative solvents I can use to prepare my stock solution?
A3: While DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of pyrazolo[3,4-d]pyrimidine derivatives, other organic solvents like ethanol or dimethylformamide (DMF) can be considered. However, it is crucial to verify the compatibility of these solvents with your specific assay, as they can also be toxic to cells or interfere with assay components. The risk of precipitation upon dilution into aqueous buffers is generally higher with solvents like ethanol compared to DMSO.[2]
Q4: Can I use techniques other than co-solvents to improve the aqueous solubility of this compound for my assays?
A4: Yes, several advanced formulation strategies can be employed to enhance the apparent aqueous solubility of hydrophobic compounds:
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Amorphous Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix. The amorphous form of a drug is generally more soluble than its crystalline form. Common polymers used for this purpose include polyvinylpyrrolidone (PVP), Soluplus®, and hydroxypropyl methylcellulose (HPMC).
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.[1]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High Supersaturation | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations. |
| Final Concentration Too High | Reduce the final concentration of the compound in the assay. Perform a solubility test to determine the approximate solubility limit in your final assay buffer. |
| Incorrect Dilution Method | Perform serial dilutions of the high-concentration stock in 100% DMSO before the final dilution into the aqueous buffer. |
Issue 2: Solution is initially clear but forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Metastable Supersaturated Solution | The initial clear solution may be supersaturated and thermodynamically unstable, leading to crystallization over time. Consider using a formulation approach like amorphous solid dispersions or cyclodextrin complexation to stabilize the compound in a higher energy, more soluble state. |
| Temperature Effects | Ensure that the temperature at which you prepare and run your assay is consistent. A decrease in temperature can reduce solubility. |
| pH Shift | If your assay involves a pH change, the solubility of the compound might be affected. Determine the pH-solubility profile of your compound to understand its behavior at different pH values. |
Quantitative Data Summary
| Solvent | Qualitative Solubility | Estimated Solubility Range | Notes |
| Water | Poorly Soluble / Insoluble | < 10 µg/mL | Highly hydrophobic nature limits aqueous solubility.[1] |
| DMSO | Readily Soluble | > 20 mg/mL | Recommended solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | Soluble | 1 - 10 mg/mL | Can be used as an alternative to DMSO, but with a higher risk of precipitation upon aqueous dilution. |
| Methanol | Sparingly Soluble | 0.1 - 1 mg/mL | Lower solubilizing capacity compared to DMSO and ethanol. |
| Acetonitrile | Sparingly Soluble | 0.1 - 1 mg/mL | Not a common solvent for biological assay stock solutions. |
| DMF | Soluble | > 10 mg/mL | Can be an alternative to DMSO, but assay compatibility must be verified. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
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Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous, high-purity DMSO.
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Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
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Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
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Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
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Serial Dilution in 100% DMSO (if necessary): If a wide range of concentrations is needed for a dose-response curve, perform serial dilutions of the 10 mM stock in 100% DMSO to create intermediate stock solutions.
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Final Dilution in Aqueous Buffer:
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Prepare the final aqueous assay buffer.
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While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final compound concentration.
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Ensure the final DMSO concentration is consistent across all experimental and control wells and is below the tolerance level of your assay (typically <0.5%).
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Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the final concentration is likely too high for the given conditions.
Visualizations
Caption: Workflow for preparing and using solutions of this compound.
Caption: Troubleshooting logic for addressing precipitation issues.
References
Technical Support Center: Analysis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in samples of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can originate from several sources throughout the synthetic and storage process. These are broadly categorized as:
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Process-Related Impurities: Arising from the manufacturing process, these include unreacted starting materials, intermediates, byproducts, and reagents. For a typical synthesis of this compound, this could include starting materials like 5-amino-3-methyl-1H-pyrazole-4-carbonitrile or related esters, and intermediates such as 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[1][2]
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Degradation Products: These impurities form due to the degradation of the final compound under the influence of light, heat, moisture, or interaction with excipients. Hydrolysis of the chloro groups to hydroxyl groups is a potential degradation pathway for this compound.
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Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
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Inorganic Impurities: These can include residual catalysts or reagents from the manufacturing process.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities. A well-developed HPLC method can separate the main compound from its various impurities.
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weight of impurities, which is a critical step in their structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the main compound and for elucidating the detailed chemical structure of isolated impurities.
Q3: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs)?
A3: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For new drug substances, the ICH Q3A(R2) guideline provides specific thresholds. Generally, impurities present above 0.05% to 0.1% may require identification and qualification.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Mobile phase pH is close to the pKa of the analyte. 3. Column overload. | 1. Use a high-purity, end-capped silica column. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reduce the sample concentration or injection volume. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column collapse or void formation. | 1. Dissolve the sample in the initial mobile phase whenever possible. 2. Replace the column. |
| Split Peaks | 1. Partially blocked column inlet frit. 2. Co-elution of two or more compounds. | 1. Reverse and flush the column. If the problem persists, replace the inlet frit or the column. 2. Optimize the mobile phase composition or gradient to improve resolution. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent run to check for carryover. |
| Baseline Noise or Drift | 1. Detector lamp issue. 2. Mobile phase not properly degassed. 3. Contaminated flow path. | 1. Check the lamp's energy and replace if necessary. 2. Degas the mobile phase before use. 3. Flush the system with a strong solvent like isopropanol. |
Impurity Identification Troubleshooting
This guide provides a logical workflow for the identification of an unknown impurity peak observed during analysis.
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific sample and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 0.5 mg/mL |
Structure Elucidation by NMR and MS
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LC-MS Analysis:
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Inject the sample into an LC-MS system using the proposed HPLC method.
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Obtain the mass spectrum for the main peak and all impurity peaks.
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The molecular weight information will provide initial clues about the identity of the impurities. For example, the loss of one or two chlorine atoms and their replacement with hydroxyl groups would result in specific mass shifts.
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Impurity Isolation:
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If an impurity is present at a significant level (typically >0.1%), it may need to be isolated for full structural characterization.
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Use preparative HPLC with the same or a scaled-up version of the analytical method to collect fractions of the impurity.
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Evaporate the solvent from the collected fractions to obtain the isolated impurity.
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NMR Analysis:
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Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H NMR and ¹³C NMR spectra.
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Compare the spectra of the impurity with that of the main compound to identify structural differences. For instance, changes in the chemical shifts of the aromatic protons or the methyl group can indicate modifications to the pyrazolopyrimidine core.
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Potential Impurities
Based on a likely synthetic route starting from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, the following are potential process-related impurities.
| Impurity Name | Structure | Expected Analytical Observations |
| 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (Starting Material) | Will be significantly more polar than the final product and will elute early in a reversed-phase HPLC method. | |
| 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (Intermediate) | Also more polar than the final product. Its mass spectrum will show a molecular weight corresponding to the dihydroxy compound. | |
| 4-Chloro-6-hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Mono-chloro impurity) | Will have an intermediate polarity between the diol and the final product. The mass spectrum will show the loss of one chlorine and the addition of a hydroxyl group compared to the final product. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key conceptual frameworks for impurity analysis.
References
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolopyrimidine Inhibitors
This guide provides researchers, scientists, and drug development professionals with practical, actionable solutions for troubleshooting and overcoming the common challenge of poor oral bioavailability in pyrazolopyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter?
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential therapeutic failure.
Q2: Why do many pyrazolopyrimidine inhibitors exhibit poor oral bioavailability?
Pyrazolo[3,4-d]pyrimidine and related scaffolds are bioisosteres of adenine, making them excellent frameworks for kinase inhibitors that compete with ATP.[1] However, these structures are often large, rigid, and lipophilic, which can lead to several challenges:
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Low Aqueous Solubility: The flat, aromatic nature of the core can lead to strong crystal lattice energy and poor solubility in gastrointestinal fluids, limiting dissolution.[2][3]
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High First-Pass Metabolism: These compounds are often substrates for cytochrome P450 (CYP) enzymes, particularly in the liver, leading to significant metabolism before the drug can reach systemic circulation.[4][5]
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Efflux Transporter Activity: They can be recognized and pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[6][7]
Q3: What are the primary strategies to improve the bioavailability of these inhibitors?
Strategies can be broadly categorized into two main approaches:
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Chemical Modification (Lead Optimization): Involves altering the molecule itself to improve its physicochemical properties. This can include adding polar or ionizable groups to enhance solubility or blocking sites of metabolism.[8]
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Formulation Development: Involves creating an advanced dosage form to improve the drug's dissolution rate and/or absorption, without changing the active pharmaceutical ingredient (API).[9][10][11] Common techniques include particle size reduction, creating amorphous solid dispersions, and using lipid-based formulations.[6][10][11]
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving bioavailability issues.
Problem 1: My pyrazolopyrimidine inhibitor shows potent in vitro activity but is inactive in animal models after oral dosing.
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Possible Cause: Very low oral bioavailability is preventing the compound from reaching therapeutic concentrations in vivo.
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Recommended Action: Follow a systematic workflow to identify the absorption barrier.
Caption: A logical workflow for diagnosing the root cause of poor oral bioavailability.
Problem 2: The compound precipitates out of solution when I try to make a dosing formulation.
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Possible Cause: The compound has very low kinetic and thermodynamic solubility. Many pyrazolopyrimidines suffer from poor aqueous solubility.[2][3]
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Recommended Action:
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Quantify Solubility: Perform a kinetic solubility assay (see Protocol 1).
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Formulation Strategies: If solubility is confirmed to be low, explore enabling formulations. Amorphous solid dispersions (ASDs) are a common and effective strategy.[6][9] In an ASD, the drug is dispersed in a polymer matrix, preventing crystallization and enhancing the dissolution rate.[10]
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Chemical Modification: If formulation attempts fail, consider synthesizing analogs with ionizable groups (e.g., amines, carboxylic acids) or by creating phosphate prodrugs to dramatically increase aqueous solubility.[8][9]
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Problem 3: My compound is highly soluble, but plasma concentrations are still negligible after oral dosing.
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Possible Causes: The issue is likely low intestinal permeability or high first-pass metabolism.
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Recommended Actions:
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Assess Permeability and Efflux: Run a Caco-2 permeability assay (see Protocol 2). This will determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[7]
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Assess Metabolic Stability: Conduct a liver microsomal stability assay (see Protocol 3). This will determine the compound's intrinsic clearance and half-life in the presence of metabolic enzymes.[4][12]
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Address the Findings:
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If High Efflux (ER > 2): Consider medicinal chemistry efforts to modify the structure to reduce its recognition by transporters.
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If Low Stability (t½ < 30 min): Identify the metabolic "hotspots" on the molecule (metabolite ID studies) and block them through chemical modification, such as deuteration or fluorination.[5]
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Data Presentation: Formulation Strategies
The following table summarizes common formulation strategies used to enhance the oral bioavailability of poorly soluble drugs, including pyrazolopyrimidine inhibitors.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Typical Application (BCS Class) |
| Micronization/Nanonization | Increases surface area according to the Noyes-Whitney equation, enhancing dissolution rate.[6][11] | Simple, well-established technology. | Limited by compound's intrinsic solubility; risk of particle aggregation.[11] | BCS Class II |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and improving dissolution.[10][13] | Can achieve significant supersaturation; suitable for highly insoluble compounds. | Physically unstable over time (risk of recrystallization); can be complex to manufacture.[9] | BCS Class II, IV |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, bypassing the dissolution step.[6][10] | Enhances solubility and can improve lymphatic uptake, bypassing the liver. | Potential for GI side effects; limited drug loading capacity.[6] | BCS Class II, IV |
| Co-crystals | A crystalline structure composed of the API and a co-former, which alters the crystal packing and improves solubility and dissolution.[11] | Stable crystalline form; properties can be finely tuned by selecting different co-formers. | Co-former must be non-toxic; risk of conversion to a less soluble form. | BCS Class II |
| Prodrugs | A bioreversible derivative of the parent drug, often with a highly soluble promoiety (e.g., phosphate) attached, which is cleaved in vivo to release the active drug.[9][11] | Can dramatically increase aqueous solubility; can be used to bypass metabolic pathways.[11] | Requires specific enzyme activity for cleavage; adds synthetic complexity. | BCS Class II, IV |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration (e.g., 200 µM) with a low final percentage of DMSO (e.g., 1-2%).
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filter the samples through a filter plate to remove any precipitated compound.
-
Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS by comparing against a standard curve prepared in a 50:50 acetonitrile:water mixture.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess a compound's intestinal permeability and determine if it is a substrate for active efflux transporters.[14]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days until they form a differentiated, confluent monolayer.[7]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[14]
-
Permeability Measurement (Apical to Basolateral, A -> B):
-
Add the test compound (e.g., 10 µM) to the apical (A) side of the Transwell.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.[14]
-
-
Efflux Measurement (Basolateral to Apical, B -> A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side over time.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B). An ER > 2 suggests active efflux.[7]
-
-
Protocol 3: Liver Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.[4][15]
-
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) and prepare an incubation mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM).[15][16]
-
Initiation: Pre-incubate the mixture at 37°C. Start the reaction by adding a NADPH-regenerating system.[15][17]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a plate containing cold acetonitrile with an internal standard.[4]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[4][17]
-
Protocol 4: In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Methodology:
-
Animal Model: Use a relevant preclinical species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing Groups:
-
Group 1 (Intravenous, IV): Administer a single bolus dose of the compound dissolved in a suitable vehicle (e.g., 1 mg/kg). This allows for the determination of clearance and volume of distribution.[18]
-
Group 2 (Oral, PO): Administer a single oral gavage dose of the compound in a formulation (e.g., 10 mg/kg).[18]
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[19][20] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.[19]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Calculation: Use pharmacokinetic software to calculate parameters (AUC, Cmax, t½, etc.) and determine the absolute oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[21]
-
Visualizations
Caption: The journey of an oral drug, highlighting the primary barriers that reduce bioavailability.
Caption: Mechanism of action for a pyrazolopyrimidine-based JAK inhibitor in the JAK-STAT pathway.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 20. Bioavailability testing protocol | PPTX [slideshare.net]
- 21. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Refinement of Purification Methods for Dichloropyrazolopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of dichloropyrazolopyrimidines. This resource offers troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to guide your purification strategies.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific challenges that may arise during the purification of dichloropyrazolopyrimidines.
Q1: My crude dichloropyrazolopyrimidine product is a dark, tarry solid. How can I purify it?
A1: The formation of tarry substances is a common issue in chlorination reactions, often resulting from product degradation. To address this, begin by attempting to dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane, and then filter off the insoluble tar. Following this initial separation, the dichloropyrazolopyrimidine can typically be purified further by recrystallization or column chromatography.
Q2: After recrystallization, I still observe significant impurities in my product via TLC or NMR analysis. What should I do?
A2: If a single recrystallization does not sufficiently purify your product, you have a few options. First, you can attempt a second recrystallization using a different solvent system. Impurities may have similar solubility profiles to your desired compound in the initial solvent. Alternatively, if impurities persist, column chromatography is a more effective technique for separating compounds with similar solubilities.
Q3: My dichloropyrazolopyrimidine product is an oil and will not crystallize. How can I induce crystallization?
A3: "Oiling out" can occur when a compound's melting point is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated. To induce crystallization, try the following:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure dichloropyrazolopyrimidine to the solution to act as a template for crystallization.
-
Solvent Adjustment: Try a different solvent system for recrystallization.
-
Column Chromatography: If crystallization remains problematic, purifying the oil via column chromatography is a reliable alternative.
Q4: What are the most common impurities I should expect in the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine?
A4: Impurities can arise from starting materials or side reactions. In the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine from 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol using a chlorinating agent like phosphorus oxychloride (POCl₃), potential impurities include:
-
Unreacted Starting Material: Incomplete chlorination can leave residual 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Monochloro Intermediates: Incomplete reaction can also result in monochlorinated pyrazolopyrimidines.
-
Over-chlorinated Species: Harsh reaction conditions could potentially lead to the formation of trichlorinated byproducts.
-
Hydrolysis Products: Exposure to water during workup can lead to the hydrolysis of the chloro groups back to hydroxyl groups.
Q5: How can I effectively monitor the progress of my column chromatography purification?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your pure product, which contain impurities, and which are mixed. This allows you to combine the pure fractions for solvent evaporation.
Quantitative Data on Purification Methods
The following tables provide representative data on the expected yield and purity for common purification methods for dichloropyrazolopyrimidines and structurally related compounds. The actual results will vary depending on the specific substrate, scale, and experimental conditions.
Table 1: Recrystallization of Dichloropyrazolopyrimidine Analogs
| Recrystallization Solvent/System | Typical Yield (%) | Typical Purity (%) | Notes |
| Ethanol | 60 - 85 | >98 | Good for removing polar impurities. |
| Acetonitrile | 65 - 80 | >98 | Effective for many pyrimidine derivatives. |
| Ethyl Acetate/Hexane | 70 - 90 | >99 | An anti-solvent system that can improve crystal yield. |
| Dioxane | 70 - 85 | >97 | A higher boiling point solvent that can be effective for less soluble compounds. |
Table 2: Column Chromatography of Dichloropyrazolopyrimidine Analogs
| Stationary Phase | Eluent System (v/v) | Typical Yield (%) | Typical Purity (%) | Notes |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | 40 - 70 | >99 | A standard system for separating compounds of moderate polarity. |
| Silica Gel | Dichloromethane / Methanol (Gradient) | 45 - 75 | >99 | Suitable for more polar dichloropyrazolopyrimidines. |
| Alumina (Neutral) | Toluene / Acetone (Gradient) | 50 - 80 | >98 | Can be useful for compounds that are sensitive to acidic silica gel. |
Experimental Protocols
Below are detailed methodologies for the two primary purification techniques for dichloropyrazolopyrimidines.
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude dichloropyrazolopyrimidine in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. Use a magnetic stirrer and hot plate to maintain the temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. A synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine reported a yield of 66% after filtration and washing with ice-water.[1]
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the dichloropyrazolopyrimidine and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle air pressure. Ensure the packed bed is level and free of cracks or air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, product-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture, gradually increasing the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dichloropyrazolopyrimidine. Commercial samples of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine are available with a purity of 97%.
Visualizations
Experimental Workflow for Dichloropyrazolopyrimidine Purification
References
Preventing nucleophilic substitution side products in pyrazolopyrimidine reactions
Welcome to the Technical Support Center for pyrazolopyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, specifically in preventing nucleophilic substitution side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform a mono-amination on a di-chloro-pyrazolopyrimidine, but I am getting a significant amount of the bis-aminated product. How can I improve the selectivity for mono-amination?
A1: The formation of bis-aminated side products is a common challenge. The key to achieving mono-substitution lies in controlling the reactivity of the nucleophile and the electrophilicity of the pyrazolopyrimidine core. Here are several strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your amine nucleophile. Using a slight excess (1.0-1.2 equivalents) is often sufficient for the first substitution without driving the reaction towards double substitution.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The second substitution typically requires a higher activation energy.
-
Gradual Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, favoring mono-substitution.
-
Choice of Base: For Buchwald-Hartwig reactions, weaker bases like K₂CO₃ or Cs₂CO₃ may provide better selectivity compared to strong bases like NaOtBu, although this might require higher temperatures.[1] For SNAr reactions, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[2]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the nucleophile and facilitate the reaction.[2]
Q2: My nucleophilic substitution on a di-halo-pyrazolopyrimidine is not regioselective. How can I control which halide is substituted?
A2: Regioselectivity in di-halo-pyrimidines is influenced by the electronic and steric environment of the substitution sites. In general, for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions on 2,4-dihalopyrimidines, the C4 position is more reactive than the C2 position.[3]
-
Inherent Reactivity: Leverage the inherent higher reactivity of the C4 position. Performing the reaction under standard conditions will likely lead to preferential substitution at this site.
-
Catalyst and Ligand Control: In palladium-catalyzed reactions like Buchwald-Hartwig amination, the choice of ligand can influence regioselectivity. For instance, specific catalyst systems have been developed to invert the conventional C4 selectivity and achieve C2-selective C-S coupling on 2,4-dichloropyrimidines.[3]
-
Protecting Groups: Although complex, the use of protecting groups on the pyrazole nitrogen can alter the electronic properties of the ring system and influence regioselectivity.
Q3: I am observing hydrolysis of my chloro-pyrazolopyrimidine starting material, leading to low yields of the desired aminated product. How can I prevent this?
A3: Hydrolysis of the starting material or product can be a significant side reaction, especially under harsh conditions.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Control of pH: In acid-catalyzed aminations, using a minimal amount of acid can be crucial. While a higher acid concentration might increase the initial reaction rate, it can also lead to more solvolysis of the starting material.[4]
-
Choice of Base: Avoid using strong aqueous bases if hydrolysis is a concern. Using non-nucleophilic organic bases or carefully dried inorganic bases can minimize this side reaction.
Q4: My Buchwald-Hartwig amination is sluggish or gives low yields. What are the first parameters I should check?
A4: Low yields in Buchwald-Hartwig aminations of pyrazolopyrimidines can often be attributed to the catalyst system.
-
Catalyst and Ligand: Ensure you are using an appropriate palladium precursor and ligand for your specific substrate and amine. Sterically hindered biarylphosphine ligands are often effective.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures.[1]
-
Solvent: Anhydrous toluene is a common solvent for these reactions. Ensure it is thoroughly dried, as water can deactivate the catalyst.[1]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1]
Data on Side Product Formation and Control
The following tables provide quantitative data on the formation of side products under different reaction conditions.
Table 1: Regioselectivity in the Thiolation of 2,4-Dichloropyrimidine [3]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | C2:C4 Ratio |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 1:12 |
| 2 | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 | 18 | 1:10 |
| 3 | Pd-PEPPSI-IPent | - | Cs₂CO₃ | Toluene | 100 | 18 | 1:22 |
| 4 | PdCl₂(MeCN)₂ | IPent | Cs₂CO₃ | Toluene | 100 | 18 | >20:1 |
| 5 | (No Catalyst) | - | Cs₂CO₃ | Toluene | 100 | 18 | 1:6 |
Table 2: Yields of Bis-aminated Products in the Copper-Catalyzed Amination of 5-amino-3-bromo-substituted Pyrazolo[1,5-a]pyrimidines [5][6]
| Entry | C-5 Amine | C-3 Amine | Yield of Bis-aminated Product (%) |
| 1 | Phenylamine | 4-Methylphenylamine | 88 |
| 2 | Phenylamine | 4-Methoxyphenylamine | 90 |
| 3 | Phenylamine | 2-Methylphenylamine | 85 |
| 4 | Methylamine | Phenylamine | 83 |
| 5 | Methylamine | 4-Fluorophenylamine | 87 |
| 6 | Methylamine | Morpholine | 93 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of a Di-chloropyrazolopyrimidine (SNAr) [2]
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the di-chloropyrazolopyrimidine (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature and gradually increase if necessary) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Copper-Catalyzed Bis-amination of 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine [5][6]
Step 1: C-5 Amination
-
To a solution of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine in a suitable solvent, add the first amine (1.1 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Stir the reaction at room temperature or with gentle heating until the selective C-5 substitution is complete (monitor by TLC or LC-MS).
-
Isolate and purify the 5-amino-3-bromo-pyrazolo[1,5-a]pyrimidine intermediate.
Step 2: C-3 Amination
-
In a microwave vial, combine the 5-amino-3-bromo-pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq.), the second amine (1.5 eq.), K₂CO₃ (2.0 eq.), CuI (5 mol%), and the carbazole-based ligand L-1 (10 mol%) in diethylene glycol (DEG).
-
Heat the mixture in a microwave reactor at 80 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine.
Visual Guides
Caption: Overview of potential side products in nucleophilic substitution.
Caption: A troubleshooting workflow for identifying and resolving side reactions.
Caption: Controlling regioselectivity in di-chloro-pyrazolopyrimidine reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in Cellular Assays
Disclaimer: Publicly available data on the specific biological targets and off-target profile of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is limited. This technical support guide is based on the well-established role of the pyrazolo[3,4-d]pyrimidine scaffold as a versatile kinase inhibitor. The potential targets and troubleshooting advice provided are based on common targets of this chemical class and should be considered as a general framework for characterization.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: this compound belongs to the pyrazolopyrimidine class of compounds. This scaffold is a known "privileged structure" in medicinal chemistry, acting as an isostere of the adenine ring of ATP.[1] This allows it to bind to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their activity. The specific kinases targeted will depend on the detailed structure of the compound and the specific residues within the kinase active site. Derivatives of this scaffold have been shown to inhibit various kinases, including Breast Tumor Kinase (BRK), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).[1][2][3]
Q2: I am observing unexpected phenotypes in my cellular assay after treatment. Could these be due to off-target effects?
A2: Yes, unexpected phenotypes are a common indication of off-target effects, especially with kinase inhibitors.[1] Due to the conserved nature of the ATP-binding site across the human kinome, inhibitors designed for one kinase can inadvertently inhibit others.[4] It is crucial to determine the selectivity of your compound to ensure the observed biological response is a result of inhibiting the intended target.[2][4]
Q3: How can I identify the potential on-target and off-target kinases of this compound?
A3: A comprehensive approach to identify on- and off-target kinases involves a combination of in vitro and cellular-based methods. A primary screen against a broad panel of kinases is a common starting point. Commercial services like Eurofins' KINOMEscan® offer screening against hundreds of kinases to provide a detailed selectivity profile.[2][4] This can be followed by cellular assays, such as Western blotting, to validate the inhibition of identified kinases and their downstream signaling pathways in a more biologically relevant context.
Q4: My compound shows activity against multiple kinases in a screening panel. How do I interpret these results?
A4: Interpreting a kinase screen involves comparing the inhibitory potency (e.g., IC50 or Ki values) against different kinases. A compound is generally considered selective if it is significantly more potent (typically >100-fold) against the intended target compared to other kinases. Kinases that are inhibited with similar potency to the primary target are considered significant off-targets and may contribute to the observed cellular phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected cellular phenotype | Off-target kinase inhibition. | 1. Perform a broad kinase selectivity screen to identify potential off-targets. 2. Validate off-target inhibition in cells using Western blot for downstream substrates. 3. Use a structurally different inhibitor for your primary target as a control. |
| High cellular toxicity at effective concentration | Inhibition of essential "housekeeping" kinases or multiple off-targets. | 1. Determine the IC50 for cell viability and compare it to the IC50 for target inhibition. A small window suggests off-target toxicity. 2. Test the compound in a panel of cell lines with varying expression levels of the potential on- and off-target kinases. |
| Discrepancy between biochemical potency and cellular efficacy | Poor cell permeability, active efflux from cells, or rapid metabolism. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Use efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. 3. Analyze compound stability in cell culture media and microsomes. |
| Activation of a compensatory signaling pathway | Cellular response to the inhibition of the primary target. | 1. Perform a time-course experiment to analyze the phosphorylation status of key signaling nodes in related pathways. 2. Use phospho-kinase antibody arrays to get a broader view of signaling pathway alterations. 3. Co-treat with inhibitors of the suspected compensatory pathway. |
Quantitative Data Summary
The following table provides a hypothetical example of kinase profiling data for a pyrazolopyrimidine compound to illustrate how selectivity is assessed.
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-target / IC50 On-target) | Interpretation |
| Hypothetical On-Target (e.g., Src) | 10 | 1 | Primary Target |
| Off-Target A (e.g., EGFR) | 500 | 50 | Moderate Selectivity |
| Off-Target B (e.g., CDK2) | 1,200 | 120 | Good Selectivity |
| Off-Target C (e.g., LCK) | 80 | 8 | Poor Selectivity (Potential for off-target effects) |
| Off-Target D (e.g., YES1) | 95 | 9.5 | Poor Selectivity (Potential for off-target effects) |
Key Experimental Protocols
Protocol 1: Kinase Activity Assay (Kinase-Glo®)
This protocol is for determining the in vitro inhibitory activity of this compound against a purified kinase.
-
Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/ml BSA.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound, 5 µL of the kinase and substrate mix, and initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL. Include no-kinase and no-compound controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add 15 µL of Kinase-Glo® Reagent to each well.
-
Luminescence Measurement: Incubate at room temperature for 10 minutes and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is to assess the effect of the compound on the phosphorylation of a target kinase and its downstream substrates in a cellular context.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Src, phospho-EGFR, or phospho-CDK substrate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Protocol 3: Cell Viability Assay (MTT)
This protocol is for evaluating the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway Inhibition.
Caption: Src Kinase Signaling Pathway Inhibition.
Caption: CDK2 Regulation of G1/S Cell Cycle Transition.
Experimental Workflows
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kinase Selectivity Profile of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide
For researchers and professionals in the field of drug development, understanding the kinase selectivity profile of a compound is paramount. This guide provides a comparative framework for evaluating the kinase selectivity of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited publicly available data on the specific kinase inhibition profile of this compound, this document serves as a template and guide for researchers to conduct and interpret selectivity profiling experiments. We present a comparison with well-characterized, commercially available kinase inhibitors to provide a benchmark for assessing the selectivity of novel compounds.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, acting as an ATP-competitive inhibitor for a variety of kinases.[1][2] Derivatives of this scaffold have shown activity against kinases such as Breast Tumor Kinase (BRK/PTK6), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5] Therefore, comprehensive profiling of any new derivative, such as this compound, is crucial to determine its target specificity and potential off-target effects.
Comparative Kinase Selectivity Profiles
To provide a context for evaluating the selectivity of this compound, the following tables summarize the kinase inhibition profiles of three well-known multi-targeted kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib. These inhibitors are often used as controls or benchmarks in kinase profiling studies.
Table 1: Kinase Selectivity Profile of Staurosporine
Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases.[6][7] It binds to the ATP-binding site of many kinases with high affinity.[6][8]
| Kinase Target | IC50 (nM) | Reference |
| Protein Kinase A (PKA) | 7 | [9] |
| Protein Kinase C (PKC) | 3 | [9] |
| p60v-src | 6 | [9] |
| CaM Kinase II | 20 | [9] |
Table 2: Kinase Selectivity Profile of Sunitinib
Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][10] Its targets are involved in both tumor angiogenesis and cell proliferation.[10]
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 (FLT1) | - | [1] |
| VEGFR2 (KDR) | - | [1] |
| PDGFRα | - | [1] |
| PDGFRβ | - | [1] |
| c-KIT | - | [1] |
| FLT3 | - | [1] |
| RET | - | [1] |
| CSF1R | - | [1] |
| Specific IC50 values were not provided in the search results, but these are the known primary targets. |
Table 3: Kinase Selectivity Profile of Dasatinib
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[11][12]
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [13] |
| SRC family (SRC, LCK, YES, FYN) | <1.1 | [13] |
| c-KIT | 79 | [13] |
| PDGFRβ | - | [11] |
| Specific IC50 for PDGFRβ was not provided, but it is a known target. |
Table 4: Hypothetical Kinase Selectivity Profile for this compound
This table serves as a template for researchers to populate with experimental data. Based on the activity of related pyrazolo[3,4-d]pyrimidine derivatives, potential kinase targets for initial screening are suggested.
| Kinase Target Family | Specific Kinase | Inhibition Data (e.g., IC50, Kd, % Inhibition) |
| Tyrosine Kinases | SRC | Data Not Available |
| ABL | Data Not Available | |
| EGFR | Data Not Available | |
| VEGFR | Data Not Available | |
| PDGFR | Data Not Available | |
| BRK/PTK6 | Data Not Available | |
| Serine/Threonine Kinases | CDK family | Data Not Available |
| AKT | Data Not Available | |
| MAPK family | Data Not Available |
Experimental Protocols for Kinase Selectivity Profiling
Accurate determination of a compound's kinase selectivity profile relies on robust and well-defined experimental protocols. Below are outlines for two widely used methods.
LanthaScreen™ TR-FRET Kinase Assay (Generalized Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibition. The LanthaScreen™ technology is a popular platform for this.[14][15]
Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with a fluorescein-labeled substrate (acceptor). Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a FRET signal that is proportional to the extent of substrate phosphorylation. An inhibitor will reduce the rate of phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[14]
-
TR-FRET dilution buffer
-
Test compound (this compound) serially diluted in DMSO
-
Microplates (e.g., 384-well)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration should be determined empirically (e.g., by determining the EC50 of the kinase).[14]
-
Prepare a 2X substrate and ATP solution in kinase reaction buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase reaction buffer to create a 4X solution.
-
-
Kinase Reaction:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
For a broad assessment of kinase selectivity, services like KINOMEscan® are invaluable. This platform uses a competition binding assay to quantify the interaction of a compound against a large panel of kinases.[16][17]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag on the kinase.[16] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
General Workflow:
-
A kinase tagged with DNA is incubated with the test compound.
-
The mixture is added to a well containing an immobilized ligand that binds to the active site of the kinase.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Results are typically reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).
Visualizations
Kinase Signaling Pathway
The following diagram illustrates a simplified kinase signaling cascade, highlighting the concepts of on-target and off-target inhibition. A selective inhibitor would primarily affect the intended target kinase, while a non-selective inhibitor could impact multiple kinases in different pathways, potentially leading to undesired effects.
Caption: On-target vs. off-target kinase inhibition.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines a typical workflow for determining the selectivity profile of a novel kinase inhibitor.
Caption: Workflow for kinase selectivity profiling.
References
- 1. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. selleckchem.com [selleckchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparing 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine to other pyrazolopyrimidine inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. This guide provides a comparative overview of several pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their inhibitory potency against key oncological targets. While direct biological data for the specific starting scaffold, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, is limited in publicly available literature, it serves as a crucial intermediate in the synthesis of more complex and potent inhibitors. This comparison will, therefore, focus on the performance of notable pyrazolo[3,4-d]pyrimidine-based inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases. Lower IC50 values indicate higher potency.
| Compound ID/Name | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Src Kinase Inhibitors | ||||
| eCF506 | Src | <0.0005 | Dasatinib | - |
| Si306 | c-Src | 0.13 (Ki) | - | - |
| CDK2 Inhibitors | ||||
| Compound 15 | CDK2/cyclin A2 | 0.061 | Sorafenib | 0.184 |
| Compound 11 | CDK2/cyclin A2 | 0.089 | Sorafenib | 0.184 |
| Compound 14 | CDK2/cyclin A2 | 0.118 | Sorafenib | 0.184 |
| EGFR Inhibitors | ||||
| Compound 16 | EGFR | 0.034 | - | - |
| Compound 4 | EGFR | 0.054 | - | - |
| Compound 15 | EGFR | 0.135 | - | - |
| Compound 12b | EGFR (wild type) | 0.016 | - | - |
| Compound 12b | EGFR (T790M mutant) | 0.236 | - | - |
| VEGFR2 Inhibitors | ||||
| Compound 11 | VEGFR-2 | 0.192 | Sorafenib | 0.082 |
| Compound 10e | VEGFR-2 | - | - | - |
| Compound 13b | VEGFR-2 | - | - | - |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the structural relationships of these inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of pyrazolopyrimidine inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Pyrazolopyrimidine inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the pyrazolopyrimidine inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a well of a microplate, add the kinase and the pyrazolopyrimidine inhibitor at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Pyrazolopyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine inhibitor and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile and potent core for the development of kinase inhibitors targeting a range of cancers. While this compound is a key synthetic intermediate, its derivatives have demonstrated impressive inhibitory activities against critical cancer-related kinases such as Src, CDK2, EGFR, and VEGFR2. The data presented in this guide highlights the potential of this chemical class in oncology drug discovery and provides a foundation for the further development and optimization of novel pyrazolopyrimidine-based therapeutics.
Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Analogs
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,6-disubstituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs, a class of compounds with significant interest in cancer research due to their inhibitory activity against various protein kinases. The core structure, a pyrazolo[3,4-d]pyrimidine nucleus, is a well-established scaffold for the development of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of a series of 4,6-disubstituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs against various cancer cell lines and kinases. The data highlights how substitutions at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core influence their inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (C4-position) | R2 (C6-position) | Target Cell Line/Kinase | IC50 (µM) |
| Series 1: RET Kinase Inhibitors | ||||
| 23a | 4-(diethylamino)cyclohexylamino | H | RET Kinase | 0.023 |
| 23c | 4-(pyrrolidin-1-yl)cyclohexylamino | H | RET Kinase | 0.015 |
| BaF3/CCDC6-RET Cells | 0.032 | |||
| Series 2: PLK4 Inhibitors | ||||
| 24j | (R)-1-(4-(1H-pyrazol-4-yl)phenyl)ethylamino | H | PLK4 | 0.0002 |
| MCF-7 | 0.36 | |||
| BT474 | 1.35 | |||
| MDA-MB-231 | 2.88 | |||
| Series 3: CDK2 Inhibitors | ||||
| 33a | 3-fluoroanilino | H | CDK2 | < 0.1 |
| 33b | 3-fluoroanilino | methyl | CDK2 | < 0.1 |
| 32a | 3-chloroanilino | H | A549 | 0.8 |
| 32b | 3-chloroanilino | methyl | A549 | 0.7 |
| Series 4: BRK/PTK6 Inhibitors | ||||
| 38 | 4-hydroxyphenylamino | H | BRK/PTK6 | 0.153 |
| 51 | 4-hydroxy-3-methoxyphenylamino | 3-pyridyl | BRK/PTK6 | 0.030 |
| Series 5: General Antitumor Agents | ||||
| VIIa | 2-hydroxybenzaldehyde hydrazone | H | Various (57 cell lines) | 0.326 - 4.31 |
Note: This table is a compilation of data from multiple sources and direct comparison between different series should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Summary
The biological activity of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs is significantly influenced by the nature of the substituents at the C4 and C6 positions.
-
At the C4-position , the introduction of various substituted anilino and amino groups has been a key strategy in developing potent kinase inhibitors. For instance, in the CDK2 inhibitor series, compounds with a 3-fluoroanilino group (33a, 33b) showed superior activity.[1] Similarly, for BRK/PTK6 inhibitors, substitutions on the phenylamino ring at the C4 position were explored to enhance potency.[2] The presence of bulky and hydrophobic groups at this position often leads to improved binding affinity within the ATP-binding pocket of kinases.
-
At the C6-position , modifications are generally less explored compared to the C4-position. However, the introduction of small alkyl groups, such as a methyl group, has been shown to be well-tolerated and can sometimes lead to a slight increase in activity, as seen in the CDK2 inhibitor series (comparing 33a and 33b).[1] In many potent analogs, the C6-position remains unsubstituted (H).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., RET, PLK4, CDK2, BRK/PTK6)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radioactively labeled (γ-³²P)ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose or filter paper
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction well, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radioactively labeled ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated ATP.
-
Measure the amount of incorporated radioactivity (representing kinase activity) using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5][6]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for SAR studies and a key signaling pathway targeted by these pyrazolo[3,4-d]pyrimidine analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reactome | Signaling by PTK6 [reactome.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to the Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors that have entered clinical trials and received regulatory approval. Its resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases. This guide provides a comparative analysis of the cross-reactivity profiles of several key kinase inhibitors based on this scaffold, offering insights into their selectivity and potential off-target effects. The information presented herein is intended to aid researchers in the selection and development of targeted kinase inhibitors.
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of purine. This structural mimicry is the foundation of its broad applicability in kinase inhibitor design. By modifying the substituents at various positions on the pyrazolo[3,4-d]pyrimidine ring, medicinal chemists can fine-tune the potency and selectivity of these compounds for specific kinase targets. This has led to the development of inhibitors for a diverse range of kinases, including Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), cyclin-dependent kinases (CDKs), and Src family kinases.
Comparative Cross-Reactivity Analysis
To provide a clear comparison of the selectivity of different pyrazolo[3,4-d]pyrimidine-based inhibitors, the following tables summarize their activity against a panel of kinases. The data is presented as the percentage of control, where a lower number indicates stronger inhibition. This allows for a direct comparison of the on-target potency and off-target effects of each compound.
For the purpose of this guide, we will focus on three representative compounds:
-
Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK).
-
Dactolisib (BEZ235): A dual inhibitor of the PI3K/mTOR pathway.
-
PP1: A potent inhibitor of the Src family of tyrosine kinases.
Table 1: Kinase Selectivity Profile of Ibrutinib (at 1 µM)
| Kinase | Percent of Control | Kinase | Percent of Control |
| BTK | <10% | CSK | >50% |
| BLK | <10% | EGFR | >50% |
| BMX | <10% | JAK3 | >50% |
| ERBB4 | <10% | LCK | <50% |
| TEC | <10% | SRC | >50% |
| TXK | <10% | YES1 | >50% |
| BRK | <50% | FGR | <50% |
| HCK | >50% | LYN | >50% |
Data compiled from publicly available KINOMEscan results. A lower "Percent of Control" indicates stronger binding and inhibition.[1][2][3]
Table 2: Kinase Selectivity Profile of Dactolisib (BEZ235)
| Kinase | IC50 (nM) | Kinase | IC50 (nM) |
| PI3Kα (p110α) | 4 | ATM | >1000 |
| PI3Kγ (p110γ) | 5 | ATR | >1000 |
| PI3Kδ (p110δ) | 7 | DNA-PK | >1000 |
| mTOR | 20.7 | CDK1 | >1000 |
| PI3Kβ (p110β) | 75 | CDK2 | >1000 |
| p70S6K | >100 | MEK1 | >1000 |
| AKT1 | >100 | ERK1 | >1000 |
| PDK1 | >100 | p38α | >1000 |
Data represents IC50 values from various in vitro kinase assays.[4][5][6]
Table 3: Kinase Selectivity Profile of PP1
| Kinase | IC50 (nM) | Kinase | IC50 (nM) |
| LCK | 5 | ZAP-70 | >40,000 |
| FYN | 6 | JAK2 | >40,000 |
| HCK | 20 | p38 | Moderately Inhibits |
| SRC | 170 | CSK | Moderately Inhibits |
| c-Kit | ~75 | PDGFR | Moderately Inhibits |
| Bcr-Abl | ~1000 | RET | Moderately Inhibits |
Data represents IC50 values from various in vitro kinase assays.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a kinase inhibitor against a large panel of kinases using a competition binding assay format, such as the KINOMEscan™ platform.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase.
Materials:
-
Test compound (e.g., 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative) dissolved in DMSO.
-
A panel of purified, DNA-tagged kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized active-site directed ligand.
-
Assay buffer (composition is proprietary and optimized for each kinase).
-
Wash buffers.
-
qPCR reagents.
Procedure:
-
Preparation of Kinase-Ligand Beads: Biotinylated ligand is coupled to streptavidin-coated magnetic beads.
-
Competition Binding: The DNA-tagged kinase is incubated with the ligand-coupled beads in the presence of the test compound at a specified concentration (e.g., 1 µM for single-point screening or a range of concentrations for Kd determination). A DMSO control (no test compound) is run in parallel.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The kinase bound to the beads is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as "Percent of Control" (%Ctrl), calculated as: ((Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) x 100
A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. A selectivity score can also be calculated to provide a quantitative measure of promiscuity.
Visualization of Signaling Pathways and Experimental Workflow
To visualize the complex biological systems and experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and Known c-Src Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, focusing on the proto-oncogene tyrosine-protein kinase c-Src as a primary target. The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, survival, and migration.[1][2] Its aberrant activation is implicated in the progression of numerous cancers, including those of the colon, breast, lung, and pancreas, making it a critical target for therapeutic intervention.[2][3]
The 1H-pyrazolo[3,4-d]pyrimidine core structure is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous potent kinase inhibitors.[4][5] While specific biochemical data for 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively documented in publicly available literature, this guide will utilize data from structurally related pyrazolo[3,4-d]pyrimidine derivatives known to inhibit c-Src to provide a meaningful comparison against established inhibitors.[6][7][8][9]
Data Presentation: IC50 Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compares the IC50 values of several well-known c-Src inhibitors with a representative pyrazolo[3,4-d]pyrimidine derivative, SI163, which has demonstrated significant activity against c-Src in medulloblastoma cell lines.[6]
| Compound | Scaffold | Target Kinase | IC50 Value | Assay Type |
| SI163 | Pyrazolo[3,4-d]pyrimidine | c-Src | 1.74 µM | Cell-based (D283-MED)[6] |
| Dasatinib | Aminopyrimidine | Bcr-Abl, Src | Kᵢ = 16 pM (Src) | Biochemical |
| Saracatinib (AZD0530) | Quinazoline | c-Src | 2.7 nM | Biochemical |
| Bosutinib | Quinoline | Src, Abl | 1.2 nM (Src) | Biochemical |
| PP2 | Pyrazolopyrimidine | Lck, Fyn (Src family) | 4 nM (Lck), 5 nM (Fyn) | Biochemical |
| SU6656 | Indolinone | Src family | 280 nM (Src) | Biochemical |
Note: IC50 values can vary based on the assay type (biochemical vs. cell-based), ATP concentration, and specific experimental conditions. Ki (inhibition constant) is also presented for Dasatinib as a measure of potency.
Experimental Protocols: IC50 Determination
The determination of a compound's IC50 value is a foundational step in preclinical evaluation. A common method is the in-vitro kinase inhibition assay, which directly measures the inhibitor's effect on the purified enzyme's activity.
Biochemical Kinase Assay (Luminescence-Based)
This protocol outlines a typical workflow for determining the IC50 of an inhibitor against a target kinase, such as c-Src.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution : Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.
-
Substrate Solution : Prepare a solution of a specific peptide substrate for the kinase (e.g., a poly-Glu-Tyr peptide for c-Src) in the kinase buffer.
-
Kinase Aliquot : Dilute the recombinant c-Src enzyme to a working concentration in kinase buffer.
-
-
Inhibitor Dilution Series :
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Further dilute the compound in the kinase buffer to achieve the final desired concentrations for the assay, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A DMSO-only control is included to represent 0% inhibition.
-
-
Assay Procedure (384-well plate format) :
-
Add the diluted inhibitor solutions to the appropriate wells of the microplate.
-
Add the kinase and substrate solutions to each well.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
-
Signal Detection :
-
Stop the reaction and measure the remaining ATP using a luminescence-based reagent kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data by setting the DMSO-only control as 100% kinase activity and a control with a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).[10][11]
-
Mandatory Visualization
Signaling Pathway
The c-Src kinase is a central node in multiple signaling pathways that control key cellular processes. Its activation, often triggered by receptor tyrosine kinases (like EGFR and PDGFR) or integrin signaling, leads to the phosphorylation of downstream substrates.[3][12] This cascade affects pathways such as the Ras/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, angiogenesis, and motility.[2][12]
Experimental Workflow
The workflow for determining the IC50 value of a kinase inhibitor is a systematic process designed to ensure data accuracy and reproducibility. It begins with reagent preparation and inhibitor dilution and proceeds through the kinase reaction to data analysis.
References
- 1. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. C-Src and EGFR Inhibition | Encyclopedia MDPI [encyclopedia.pub]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. courses.edx.org [courses.edx.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ibrutinib vs. 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
In the landscape of kinase inhibitor drug discovery, both Ibrutinib and the pyrazolo[3,4-d]pyrimidine scaffold represent significant areas of interest for researchers and drug development professionals. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has established itself as a cornerstone therapy for various B-cell malignancies.[1][2][3][4] In contrast, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a less-characterized derivative of the versatile pyrazolo[3,4-d]pyrimidine scaffold, which is known to be a privileged structure in kinase inhibitor design.[5][6][7][8] This guide provides a comparative overview of these two entities, presenting available experimental data for Ibrutinib and exploring the potential of this compound based on the broader understanding of its chemical class.
Overview and Mechanism of Action
Ibrutinib , sold under the brand name Imbruvica, is a first-in-class, orally administered covalent inhibitor of BTK.[1][3] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which is often dysregulated in B-cell cancers.[1][2] Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][4][9] This blockade of BTK signaling disrupts B-cell proliferation, survival, and migration, ultimately leading to apoptosis of malignant cells.[1][2][3]
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is a known "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for various biological targets, particularly protein kinases.[5][6][7][8] The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine base of ATP, allowing derivatives to competitively bind to the ATP-binding site of kinases.[6] While specific biological data for this compound is not extensively available in the public domain, its structure suggests potential as a kinase inhibitor. The dichloro substitutions at the 4 and 6 positions provide reactive sites for further chemical modification to enhance potency and selectivity against specific kinase targets. Various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been developed as inhibitors of a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Cyclin-Dependent Kinase 2 (CDK2), and Polo-like Kinase 4 (PLK4).[8][10][11][12]
Chemical Structures
Caption: Chemical structure of Ibrutinib. A public domain image for this compound is not available.
Performance Data: A Comparative Summary
Due to the limited publicly available data for this compound, a direct quantitative comparison with Ibrutinib is not currently possible. The following table summarizes the well-documented performance data for Ibrutinib.
| Parameter | Ibrutinib | This compound |
| Target Kinase | Bruton's Tyrosine Kinase (BTK)[1][2][4] | Not publicly available. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to target various kinases (e.g., EGFR, Src, CDK2).[8][10][11] |
| Mechanism | Irreversible covalent inhibitor[1][4] | Likely ATP-competitive inhibitor based on the scaffold.[6] |
| IC50 (BTK) | ~0.5 nM (biochemical assay)[2] | Not publicly available. |
| Off-Target Kinases | TEC family kinases, EGFR, ITK, JAK3, HER2, BLK[12][13] | Not publicly available. Selectivity would depend on specific substitutions. |
| Cellular Activity | Induces apoptosis and inhibits proliferation in various B-cell malignancy cell lines.[1][2] | Not publicly available. Other pyrazolo[3,4-d]pyrimidine derivatives have shown anti-proliferative activity in cancer cell lines.[10][11][14] |
| Clinical Status | FDA-approved for several B-cell malignancies.[14][15][16][17][18] | Not in clinical trials. |
Signaling Pathway Inhibition
Ibrutinib's primary mechanism of action is the inhibition of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway and the point of inhibition by Ibrutinib.
Caption: Ibrutinib inhibits the BCR signaling pathway by targeting BTK.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and comparison of kinase inhibitors. Below are representative methodologies for key assays used to characterize compounds like Ibrutinib. These protocols can serve as a framework for the future investigation of this compound.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified BTK enzyme.
Principle: This assay measures the enzymatic activity of BTK by quantifying the phosphorylation of a substrate. The reduction in phosphorylation in the presence of an inhibitor is used to determine its potency.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the BTK enzyme and the test compounds.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
B-cell malignancy cell line (e.g., TMD8, Jeko-1)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to a DMSO control and determine the IC50 value.
Cellular BTK Occupancy Assay
Objective: To measure the extent to which a covalent inhibitor binds to its target (BTK) within a cellular context.
Principle: This assay often utilizes a probe that also binds to the same active site residue as the inhibitor. The amount of probe that can bind to the target is inversely proportional to the occupancy by the test compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients
-
Test compounds
-
A biotinylated, irreversible BTK probe
-
Cell lysis buffer
-
Streptavidin-coated plates
-
Anti-BTK antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells to release the proteins.
-
Add the cell lysates to streptavidin-coated plates to capture the biotinylated probe-bound proteins.
-
Detect the amount of unbound BTK using an anti-BTK antibody and a secondary antibody-HRP conjugate.
-
Measure the signal using a plate reader.
-
Calculate the percentage of BTK occupancy by comparing the signal from treated cells to that of untreated cells.
Experimental Workflow for Kinase Inhibitor Comparison
The following diagram outlines a typical workflow for the preclinical comparison of kinase inhibitors.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
Ibrutinib is a well-established and highly effective BTK inhibitor with a defined mechanism of action and extensive supporting data. Its success in the clinic has paved the way for the development of next-generation BTK inhibitors with improved selectivity profiles.[19][20][21][22]
This compound, while currently lacking specific biological data, represents a starting point for the development of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a proven platform for generating potent and selective inhibitors against a variety of kinase targets.[5][6][7][8] Future research, following the experimental protocols outlined in this guide, will be necessary to elucidate the specific kinase targets, potency, and therapeutic potential of this particular compound. A direct head-to-head comparison with Ibrutinib would only be meaningful once such data becomes available. For researchers in drug discovery, this compound serves as a chemical scaffold with significant potential for the development of new targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1211522-68-7 this compound AKSci X9476 [aksci.com]
- 14. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1211522-68-7 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 17. 1211522-68-7|this compound|BLD Pharm [bldpharm.com]
- 18. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition: Dasatinib versus the Uncharacterized 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
A comparative analysis of the well-documented, multi-targeted kinase inhibitor Dasatinib against the publicly uncharacterized compound, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide serves researchers, scientists, and drug development professionals by providing a detailed overview of Dasatinib's inhibitory profile and exploring the potential of the pyrazolo[3,4-d]pyrimidine scaffold in kinase-targeted drug discovery.
Executive Summary
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions as a multi-targeted inhibitor, potently targeting the BCR-ABL fusion protein and Src family kinases, among others.[3] In contrast, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the kinase inhibition profile of this compound. While the pyrazolo[3,4-d]pyrimidine core is a recognized scaffold in the development of kinase inhibitors targeting various kinases such as EGFR, Src, and CDKs, specific experimental data for the 4,6-dichloro-3-methyl derivative is not available.[4][5][6]
This guide, therefore, provides a detailed examination of Dasatinib's established kinase inhibition, supported by experimental data. It also discusses the broader potential of the pyrazolo[3,4-d]pyrimidine class of molecules in kinase inhibition, highlighting the current data gap for the specific compound of interest.
Dasatinib: A Profile of a Multi-Targeted Kinase Inhibitor
Dasatinib is known for its broad-spectrum kinase inhibition, which contributes to its clinical efficacy and also its adverse effect profile.[3][7] It is significantly more potent than the first-generation inhibitor Imatinib and targets a wider range of kinases.[8][7]
Quantitative Kinase Inhibition Profile of Dasatinib
The inhibitory activity of Dasatinib has been extensively characterized against a wide array of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function.
| Kinase Target | IC50 (nM) | Reference |
| c-ABL | 9 | |
| BCR-ABL | <1 | |
| SRC Family Kinases | 0.2 - 1.1 | [9] |
| c-KIT | <30 | [10] |
| PDGFRβ | <30 | [10] |
| Ephrin-A Receptor | <30 | [10] |
| FAK | 0.2 | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibitor Design
The 1H-pyrazolo[3,4-d]pyrimidine core structure is a recognized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[5] This is due to its structural similarity to adenine, the purine base in ATP, allowing it to bind to the ATP-binding site of kinases.[5]
Various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated as inhibitors of a range of kinases, including:
-
Src Kinase: Novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent Src kinase inhibitors, leading to cell cycle arrest and reduced tumor growth in medulloblastoma cells.[4]
-
EGFR Tyrosine Kinase: Certain derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase, with some compounds also inhibiting P-glycoprotein, a protein associated with multidrug resistance.[6]
-
Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop potent inhibitors of CDK2, a key regulator of the cell cycle.[5]
-
Breast Tumor Kinase (BRK/PTK6): Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as selective inhibitors of BRK, showing anti-metastatic potential.[11]
Despite the demonstrated potential of this chemical class, no specific kinase inhibition data for This compound has been reported in the peer-reviewed scientific literature. Its activity profile remains to be determined through experimental investigation.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a compound against a specific kinase is an in vitro kinase assay. The following provides a generalized protocol.
General Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection
-
Test compounds (Dasatinib and/or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing components like MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactive assays, or specific antibodies for ELISA-based assays)
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the assay buffer in each well of a 96-well plate.
-
The test compound is added to the wells at various concentrations (serial dilutions). Control wells with no inhibitor and with solvent only are included.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution like phosphoric acid or EDTA.
-
The amount of phosphorylated substrate is quantified. In a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Targeted by Dasatinib
Dasatinib's therapeutic effects are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the central role of BCR-ABL and Src kinases in cancer cell proliferation and survival, and how Dasatinib intervenes.
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, leading to the modulation of various signaling pathways implicated in cancer and other diseases.[1] This guide focuses on elucidating the probable mechanism of action of a specific derivative, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
While specific experimental data for this compound is not extensively available in the public domain, this document provides a comparative analysis of its potential kinase targets based on the known activity of structurally related pyrazolo[3,4-d]pyrimidine compounds. We will explore its potential inhibitory effects on key kinases such as Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, Cyclin-Dependent Kinase 2 (CDK2), and Breast Tumor Kinase (BRK/PTK6), and compare its potential efficacy against established inhibitors for these targets. This guide is intended for researchers, scientists, and drug development professionals interested in the validation and characterization of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibition
The following sections provide a comparative overview of the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against several key oncogenic kinases. This data, gathered from published literature, serves as a predictive framework for the potential targets of this compound.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers.[2] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR inhibitors.
Table 1: Comparison of EGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivative 1 | EGFR | 16 | Gefitinib | EGFR | 2-37 |
| Pyrazolo[3,4-d]pyrimidine Derivative 2 | EGFR (T790M mutant) | 236 | Osimertinib | EGFR (T790M mutant) | <10 |
| Pyrazolo[3,4-d]pyrimidine Derivative 3 | EGFR | 82 | Erlotinib | EGFR | 2-20 |
Note: IC50 values can vary depending on the specific assay conditions.
Src Tyrosine Kinase Inhibition
Src, a non-receptor tyrosine kinase, plays a pivotal role in regulating cell adhesion, growth, and migration. Its aberrant activation is linked to cancer progression and metastasis.[3]
Table 2: Comparison of Src Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivative (SI388) | Src | 44 | Dasatinib | Src | 0.5-1.0 |
| Pyrazolo[3,4-d]pyrimidine Derivative (1a) | Src | 150 | Saracatinib (AZD0530) | Src | 2.7 |
| Pyrazolo[3,4-d]pyrimidine Derivative (1b) | Fyn | 100 | Bosutinib | Src | 1.2 |
Note: IC50 values can vary depending on the specific assay conditions.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[4]
Table 3: Comparison of CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) | CDK2/cyclin A | 57 | Dinaciclib | CDK2/cyclin E | 1 |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 13) | CDK2/cyclin A | 81 | Roscovitine | CDK2/cyclin A | 40 |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) | CDK2/cyclin A | 119 | Milciclib | CDK2/cyclin A | 45 |
Note: IC50 values can vary depending on the specific assay conditions.
Breast Tumor Kinase (BRK/PTK6) Inhibition
BRK/PTK6 is a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, where it promotes cell migration and invasion.[5]
Table 4: Comparison of BRK/PTK6 Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 51) | BRK | 3.37 | Dasatinib | BRK | 9 |
| Pyrazolo[3,4-d]pyrimidine Derivative (Tilfrinib) | BRK | 3.15 | XMU-MP-2 | BRK | 3.2 |
| Pyrazolo[3,4-d]pyrimidine Derivative (P21d) | BRK | 30 | PF-6689840 | BRK | 54 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To validate the mechanism of action of this compound, a series of in vitro and cellular assays are required. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, CDK2, or BRK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (containing the enzyme and substrate in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549 for EGFR, HCT-116 for Src, MCF-7 for CDK2, MDA-MB-231 for BRK)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the on-target effect of the inhibitor in a cellular context.[6]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Src, anti-phospho-Rb, anti-phospho-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the compound at a concentration around its GI50 for a specified time (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on the broader pyrazolo[3,4-d]pyrimidine class strongly suggests its potential as a kinase inhibitor. The comparative data presented in this guide indicates that it is likely to exhibit inhibitory activity against one or more oncogenic kinases such as EGFR, Src, CDK2, or BRK/PTK6.
To definitively validate its mechanism of action, the experimental protocols outlined in this guide should be performed. The in vitro kinase assays will identify its primary kinase targets and determine its potency. Subsequent cellular assays, including cell viability and western blotting, will be crucial to confirm its on-target effects and elucidate its impact on downstream signaling pathways in cancer cells. This systematic approach will provide a comprehensive understanding of the therapeutic potential of this compound and guide its further development as a potential anti-cancer agent.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Off-Target Profiling of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of potent kinase inhibitors. As a bioisostere of adenine, this heterocyclic system readily engages the ATP-binding site of a wide range of kinases.[1][2] This inherent promiscuity necessitates a thorough understanding of a derivative's off-target profile to ensure selectivity and minimize potential toxicity. This guide provides a comparative analysis of the anticipated off-target effects of this compound derivatives against established multi-kinase inhibitors, supported by detailed experimental protocols and pathway visualizations.
Comparative Off-Target Kinase Profiling
While specific kinome-wide screening data for a this compound derivative is not publicly available, we can construct an illustrative profile based on the known selectivity of closely related pyrazolo[3,4-d]pyrimidine analogs.[3][4] These compounds frequently exhibit activity against Src family kinases (SFKs), Abl, and other tyrosine kinases. For a robust comparison, we present this illustrative profile alongside the well-characterized off-target profiles of Dasatinib, a potent SFK/Abl inhibitor, and Ponatinib, a broader-spectrum kinase inhibitor.
The following table summarizes the anticipated percentage of inhibition at a concentration of 1 µM for a representative this compound derivative and its comparators against a panel of selected kinases.
| Kinase Target | Illustrative this compound Derivative (% Inhibition at 1 µM) | Dasatinib (% Inhibition at 1 µM) | Ponatinib (% Inhibition at 1 µM) |
| Primary Targets | |||
| SRC | >95% | >99% | >99% |
| ABL1 | >90% | >99% | >99% |
| LCK | >95% | >99% | >99% |
| FYN | >95% | >99% | >99% |
| YES1 | >95% | >99% | >99% |
| Key Off-Targets | |||
| KIT | 70-90% | >99% | >99% |
| PDGFRα | 60-80% | >99% | >99% |
| PDGFRβ | 60-80% | >99% | >99% |
| VEGFR2 | 50-70% | 85% | >99% |
| EGFR | <20% | 75% | 60% |
| ERBB2 | <15% | 60% | 40% |
| AURKA | <10% | 30% | 80% |
| CDK2 | <10% | 20% | 50% |
Note: The data for the illustrative derivative is an educated estimation based on published data for analogous compounds and is intended for comparative purposes. Actual inhibition values would need to be determined experimentally.
Experimental Protocols for Off-Target Profiling
Accurate off-target profiling is crucial for the development of selective kinase inhibitors. The two most widely accepted methods for this are broad-panel kinase screening, such as KINOMEscan®, and cellular target engagement assays, like the Cellular Thermal Shift Assay (CETSA).
KINOMEscan® Profiling
This competition binding assay provides a quantitative measure of inhibitor affinity against a large panel of kinases.
Experimental Workflow:
Methodology:
-
Compound Preparation: The this compound derivative is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Assay Plate Preparation: A panel of DNA-tagged recombinant human kinases is arrayed in microtiter plates.
-
Competition Assay: The test compound is added to the kinase panel, followed by the addition of an immobilized, broad-spectrum kinase inhibitor (the ligand). The plate is incubated to allow the binding reactions to reach equilibrium.
-
Quantification: The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has outcompeted the immobilized ligand.
-
Data Analysis: The results are expressed as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control. These values can be used to calculate the dissociation constant (Kd) for each kinase interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement and assess off-target effects within a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to an increased melting temperature.
Experimental Workflow:
Methodology:
-
Cell Treatment: Intact cells are incubated with the this compound derivative at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the precipitated, denatured proteins are separated from the soluble, stable proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.
Signaling Pathway Interactions
The off-target effects of pyrazolo[3,4-d]pyrimidine derivatives can have significant implications for cellular signaling. For instance, inhibition of kinases such as PDGFR and VEGFR2, in addition to the primary targets like Src and Abl, can impact multiple pathways involved in cell growth, proliferation, and angiogenesis.
This diagram illustrates how a pyrazolo[3,4-d]pyrimidine derivative can inhibit not only its primary target, Src, but also off-targets like PDGFR and VEGFR. This multi-targeted inhibition can lead to a broader blockade of downstream signaling pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately affecting gene expression related to cell proliferation, survival, and angiogenesis.
Conclusion
The this compound scaffold holds significant potential for the development of novel kinase inhibitors. However, a comprehensive understanding of the off-target profile is paramount for advancing these compounds through the drug discovery pipeline. By employing robust experimental methodologies such as KINOMEscan® and CETSA, researchers can quantitatively assess the selectivity of these derivatives and compare them to existing inhibitors. This data-driven approach is essential for optimizing lead compounds, predicting potential side effects, and ultimately developing safer and more effective targeted therapies.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Pyrazolopyrimidine-Based Kinase Inhibitors: Case Studies in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for effective competition at the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This guide provides a comparative analysis of pyrazolopyrimidine-based inhibitors targeting three key kinase families: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase (Trk). We present quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Case Study 1: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other epithelial tumors. First-generation EGFR inhibitors, such as erlotinib and gefitinib, have demonstrated clinical efficacy but are susceptible to resistance, often through the T790M mutation. Pyrazolopyrimidine-based inhibitors have been developed to overcome these limitations.
Data Presentation: In Vitro Potency of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrazolopyrimidine-based EGFR inhibitors compared to the established drug, Erlotinib. The data is compiled from various studies and serves as a comparative overview.
| Compound Class | Specific Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Reference Cell Line(s) |
| Pyrazolopyrimidine | Compound 1 | 9.2 | 5.7 | HCC827, H1975 |
| Pyrazolopyrimidine | Compound 2 | 15 | 23.3 | HCC827, H1975 |
| Quinazoline | Erlotinib | ~2-20 | >1000 | Various NSCLC lines |
| Quinazoline | Gefitinib | ~2-37 | >1000 | Various NSCLC lines |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for EGFR
This protocol describes a common method for determining the in vitro potency of inhibitors against EGFR kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compound (serially diluted in DMSO)
-
Stop/detection solution (containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]
Signaling Pathway: EGFR
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Case Study 2: CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the G1-S phase transition of the cell cycle.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Roscovitine is a well-known purine-based CDK inhibitor. Here, we compare a pyrazolo[3,4-d]pyrimidine-based inhibitor to Roscovitine.
Data Presentation: In Vitro Potency of CDK2 Inhibitors
The following table presents a direct comparison of a pyrazolo[3,4-d]pyrimidinone derivative and Roscovitine from a single study, ensuring data consistency.
| Compound Class | Specific Compound | CDK2/cyclin A2 IC50 (µM) | HCT116 Cell IC50 (µM) | HepG2 Cell IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | 0.21 ± 0.01 | 8.35 ± 0.41 | 9.12 ± 0.45 |
| Purine | Roscovitine | 0.25 ± 0.01 | 12.24 ± 0.61 | 13.82 ± 0.69 |
Data from: Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay for CDK2
This protocol outlines a luminescent-based assay to measure CDK2 activity.
Objective: To determine the IC50 of a test compound against CDK2/cyclin A2 kinase activity by measuring ADP production.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., Histone H1 peptide)
-
ATP
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase, substrate, and test compound to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
Signaling Pathway: CDK2 in Cell Cycle Progression
Caption: Role of CDK2 in the G1/S transition of the cell cycle.
Case Study 3: Trk Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. Larotrectinib and entrectinib are first-generation TRK inhibitors that have shown significant clinical activity. Pyrazolopyrimidine-based compounds have also been explored as potent Trk inhibitors.
Data Presentation: In Vitro Potency of Trk Inhibitors
The following table provides a comparison of the IC50 values for a pyrazolopyrimidine-based Trk inhibitor against the approved drug Larotrectinib.
| Compound Class | Specific Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference Cell Line(s) |
| Pyrazolopyrimidine | Compound 3 | 0.2 | Not Reported | Not Reported | KM12 |
| Pyrazolopyrimidine | Compound 4 | 0.4 | Not Reported | Not Reported | KM12 |
| Pyrrolopyridine | Larotrectinib | 5 | 11 | 6 | Various |
| Aminopyrazole | Entrectinib | 1 | 3 | 5 | Various |
Note: Data for pyrazolopyrimidine compounds are from a single study, while data for Larotrectinib and Entrectinib are compiled from multiple sources.[6][7]
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay for TrkA
This protocol details a method for assessing the inhibitory activity of compounds against TrkA kinase.
Objective: To determine the IC50 of a test compound against TrkA kinase activity.
Materials:
-
Recombinant TrkA kinase
-
LanthaScreen™ Kinase Buffer
-
Fluorescein-labeled substrate
-
ATP
-
Test compound (serially diluted)
-
Terbium-labeled anti-phospho substrate antibody
-
TR-FRET Dilution Buffer
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, combine the TrkA kinase, fluorescein-labeled substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding a solution of Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Calculate the emission ratio (520 nm / 495 nm).
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Determine IC50 values by plotting the emission ratio against the inhibitor concentration.[8][9]
Signaling Pathway: Trk
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CDK2/Cyclin E2 Kinase Enzyme System [promega.in]
- 6. Promega ADP-Glo Kinase Assay + CDK2/CyclinA2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - AU [thermofisher.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Effective laboratory safety protocols are paramount for the protection of researchers and the environment. For drug development professionals handling 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a chlorinated heterocyclic compound, adherence to strict disposal procedures is essential to mitigate potential hazards.
Hazard Profile and GHS Classification
Based on data for closely related compounds, this compound should be treated as a hazardous substance. The primary hazards associated with similar chlorinated pyrimidines are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful or toxic if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2] |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns.[1][2][3] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A fully buttoned lab coat.
-
Respiratory Protection: Use a certified laboratory chemical fume hood. For large spills or where ventilation is inadequate, a respirator may be necessary.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect pure this compound and any contaminated solids (e.g., absorbent materials, contaminated labware) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be sealable and airtight.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. Chlorinated compounds should be segregated from other organic solvents where possible.
-
-
Empty Containers:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Labeling and Storage
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., Toxic, Irritant)
-
Accumulation start date
-
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
Disposal
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Common disposal methods for chlorinated heterocyclic compounds include high-temperature incineration (rotary kiln, liquid injection, or fluidized bed).[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
